Ruvonoflast
Description
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Properties
CAS No. |
2272917-13-0 |
|---|---|
Molecular Formula |
C23H27N3O4 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
propan-2-yl (2R)-2-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyloxy)-3-pyrimidin-2-ylpropanoate |
InChI |
InChI=1S/C23H27N3O4/c1-14(2)29-22(27)19(13-20-24-10-5-11-25-20)30-23(28)26-21-17-8-3-6-15(17)12-16-7-4-9-18(16)21/h5,10-12,14,19H,3-4,6-9,13H2,1-2H3,(H,26,28)/t19-/m1/s1 |
InChI Key |
UMUQEMHROZVOTF-LJQANCHMSA-N |
Isomeric SMILES |
CC(C)OC(=O)[C@@H](CC1=NC=CC=N1)OC(=O)NC2=C3CCCC3=CC4=C2CCC4 |
Canonical SMILES |
CC(C)OC(=O)C(CC1=NC=CC=N1)OC(=O)NC2=C3CCCC3=CC4=C2CCC4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Ruvonoflast (NT-0796)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ruvonoflast (NT-0796) is a clinical-stage, orally active, and central nervous system (CNS)-penetrant small molecule inhibitor of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[1] Developed by NodThera, it is a prodrug that undergoes intracellular conversion to its active carboxylic acid form, NDT-19795.[2][3] By selectively targeting the NLRP3 inflammasome, this compound potently inhibits the release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), positioning it as a promising therapeutic agent for a range of chronic inflammatory and neurodegenerative disorders.[3][4] This guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and workflows.
Core Mechanism of Action: NLRP3 Inflammasome Inhibition
The primary mechanism of action of this compound is the selective inhibition of the NLRP3 inflammasome.[1] The NLRP3 inflammasome is a multi-protein complex within the innate immune system that plays a critical role in the inflammatory response.[3] Its activation, triggered by a variety of pathogenic and endogenous danger signals, leads to the activation of caspase-1, which in turn cleaves the precursor forms of IL-1β and IL-18 into their mature, secreted forms.[5]
This compound, through its active metabolite, intervenes in this pathway, preventing the downstream consequences of NLRP3 activation. This targeted inhibition reduces the production and release of IL-1β and IL-18, key mediators of inflammation.[4] Notably, this compound has demonstrated selectivity for the NLRP3 inflammasome, showing no significant inhibition of other inflammatory cytokines such as TNFα or IL-6 at the level of transcription or translation.[6]
Quantitative Data: Potency and Efficacy
The potency of this compound has been characterized in various in vitro and clinical settings. The following tables summarize the key quantitative findings.
| Parameter | Assay System | Value | Reference |
| IC50 for IL-1β release | Human Peripheral Blood Mononuclear Cells (PBMCs) | 0.32 nM | [1][6] |
| IC50 for IL-1β release | Human Blood | 6.8 nM | [4] |
| IC50 for IL-1β output | Human PBMCs (LPS and ATP stimulated) | 3.4 µM (as this compound) | [1] |
| IC50 for IL-1β output | Human Blood | 0.009 µM (as this compound) | [1] |
Table 1: In Vitro Potency of this compound
| Study Population | Biomarker | Effect | Reference |
| Parkinson's Disease Patients | Cerebrospinal Fluid (CSF) IL-1β, IL-6, CCL2, CXCL1, CXCL8 | Mean reduction over 28 days to levels approximating healthy elderly controls | [7] |
| Parkinson's Disease Patients | CSF Neurodegenerative Markers (NfL, sTREM2) | Reduction observed | [7] |
| Obese Subjects with Cardiovascular Risk | C-reactive protein (CRP) | Statistically significant and rapid reduction compared to placebo | [8] |
Table 2: Clinical Biomarker Modulation by this compound
Experimental Protocols
The following section details the general methodologies employed in the preclinical and clinical evaluation of this compound's mechanism of action.
In Vitro NLRP3 Inflammasome Inhibition Assay in Human PBMCs
Objective: To determine the in vitro potency of this compound in inhibiting NLRP3 inflammasome-mediated IL-1β release.
Methodology:
-
Cell Isolation: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood using standard density gradient centrifugation.
-
Cell Culture: PBMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Priming: Cells are primed with a Toll-like receptor (TLR) agonist, typically Lipopolysaccharide (LPS) (e.g., 1 µg/mL), for a defined period (e.g., 3-4 hours) to induce the transcription of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: this compound is added to the cell cultures at various concentrations and incubated for a specified time (e.g., 60 minutes).
-
NLRP3 Activation: The NLRP3 inflammasome is activated by a secondary stimulus, such as Adenosine Triphosphate (ATP) (e.g., 5 mM), which induces the assembly and activation of the inflammasome complex.
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentration of secreted IL-1β is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of IL-1β inhibition against the log concentration of this compound.
Clinical Biomarker Analysis in Cerebrospinal Fluid (CSF)
Objective: To assess the effect of this compound on neuroinflammation in human subjects.
Methodology:
-
Study Population: Patients with a diagnosis of Parkinson's disease are enrolled in the study.
-
Drug Administration: this compound is administered orally at a specified dose and frequency for a defined treatment period (e.g., 28 days).
-
CSF Collection: Cerebrospinal fluid samples are collected from patients at baseline and at the end of the treatment period via lumbar puncture.
-
Biomarker Quantification: The CSF samples are analyzed for a panel of inflammatory and neurodegenerative biomarkers, including IL-1β, IL-6, CCL2, CXCL1, CXCL8, neurofilament light chain (NfL), and soluble triggering receptor expressed on myeloid cells 2 (sTREM2), using sensitive immunoassays (e.g., multiplex bead-based assays).
-
Statistical Analysis: Changes in biomarker levels from baseline to post-treatment are evaluated for statistical significance.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the core signaling pathway and experimental workflows described.
This compound inhibits the assembly of the NLRP3 inflammasome.
Experimental workflow for determining this compound's IC50.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Target Cell Activation of a Structurally Novel NOD-Like Receptor Pyrin Domain-Containing Protein 3 Inhibitor NT-0796 Enhances Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Clinical Candidate NT-0796, a Brain-Penetrant and Highly Potent NLRP3 Inflammasome Inhibitor for Neuroinflammatory Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzforum.org [alzforum.org]
- 5. Boron-Based Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (NT-0796) | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 7. nodthera.com [nodthera.com]
- 8. nodthera.com [nodthera.com]
An In-depth Technical Guide to the Synthesis and Purification of Ruvonoflast
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruvonoflast (also known as NT-0796) is a clinical-stage, central nervous system (CNS)-active prodrug of NDT-19795, a potent and selective inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation has been implicated in a wide range of inflammatory and neurodegenerative diseases. As a prodrug, this compound is designed to have improved pharmacokinetic properties, including enhanced oral bioavailability and CNS penetration, whereupon it is metabolized to its active carboxylic acid form, NDT-19795.
This technical guide provides a comprehensive overview of the synthesis and purification of this compound, based on publicly available information and established principles of organic chemistry. It is intended to serve as a valuable resource for researchers and professionals involved in the development of NLRP3 inhibitors and other small molecule therapeutics.
Chemical Properties and Structure
A clear understanding of the chemical properties of this compound and its active metabolite is fundamental for its synthesis and purification.
| Property | This compound (NT-0796) | This compound acid (NDT-19795) |
| IUPAC Name | Propan-2-yl (2R)-2-{[(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl]oxy}-3-(pyrimidin-2-yl)propanoate | (2R)-2-{[(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl]oxy}-3-(pyrimidin-2-yl)propanoic acid |
| Molecular Formula | C23H27N3O4 | C20H21N3O4 |
| Molecular Weight | 409.48 g/mol | 367.4 g/mol |
| CAS Number | 2272917-13-0 | 2272917-12-9 |
Synthesis of this compound
While the specific, detailed industrial synthesis of this compound is proprietary, a plausible synthetic route can be devised based on its chemical structure, which comprises a carbamate linkage and an isopropyl ester. The synthesis can be logically divided into the preparation of the active carboxylic acid, NDT-19795, followed by its esterification to yield the this compound prodrug.
Part 1: Synthesis of the Active Moiety, this compound acid (NDT-19795)
The synthesis of the active carboxylic acid would likely involve the formation of the carbamate bond between 1,2,3,5,6,7-hexahydro-s-indacen-4-amine and a suitable derivative of (2R)-2-hydroxy-3-(pyrimidin-2-yl)propanoic acid.
Experimental Protocol (Representative):
-
Preparation of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine (Intermediate A): This intermediate can be synthesized from commercially available indane derivatives through a series of reactions including Friedel-Crafts acylation, cyclization, and subsequent reduction and nitration/reduction sequence to introduce the amine functionality.
-
Preparation of a protected (2R)-2-hydroxy-3-(pyrimidin-2-yl)propanoic acid derivative (Intermediate B): The carboxylic acid and/or the hydroxyl group of (2R)-2-hydroxy-3-(pyrimidin-2-yl)propanoic acid would likely be protected to prevent side reactions during carbamate formation.
-
Carbamate Formation: Intermediate A would be reacted with a carbonylating agent, such as phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole), to form an isocyanate or a reactive carbamoyl chloride. This intermediate would then be reacted with the deprotected hydroxyl group of Intermediate B to form the carbamate linkage.
-
Deprotection: The protecting group on the carboxylic acid of the resulting molecule would be removed to yield this compound acid (NDT-19795).
Part 2: Esterification to this compound (NT-0796)
The final step is the esterification of the carboxylic acid group of NDT-19795 with isopropanol.
Experimental Protocol (Representative):
-
Reaction Setup: this compound acid (NDT-19795) is dissolved in a suitable solvent, such as dichloromethane or N,N-dimethylformamide.
-
Esterification: The solution is treated with isopropanol in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). Alternatively, the carboxylic acid can be converted to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with isopropanol.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is washed with brine and dried over anhydrous sodium sulfate.
Purification of this compound
Purification is a critical step to ensure the final product meets the high purity standards required for a pharmaceutical-grade compound. A multi-step purification process is typically employed.
Experimental Protocol (Representative):
-
Chromatography: The crude this compound is first purified by column chromatography on silica gel. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can be used to separate the desired product from unreacted starting materials and byproducts.
-
Crystallization: The fractions containing the pure product are combined, and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane) to obtain highly pure crystalline this compound.
-
Final Drying: The purified crystals are collected by filtration and dried under vacuum to remove any residual solvents.
Quantitative Data Summary
The following table summarizes hypothetical but realistic quantitative data for the synthesis and purification of this compound.
| Parameter | Value |
| Overall Yield | 65-75% |
| Purity (by HPLC) | >99.5% |
| Melting Point | 120-125 °C |
| Residual Solvents | <0.1% |
| Heavy Metals | <10 ppm |
Visualizations
Signaling Pathway of this compound
This compound acts as a prodrug that, once inside the cell, is converted to its active form, NDT-19795. NDT-19795 then inhibits the NLRP3 inflammasome, a key driver of inflammation.
Caption: Mechanism of action of this compound.
Experimental Workflow for this compound Synthesis and Purification
The following diagram illustrates a logical workflow for the laboratory-scale synthesis and purification of this compound.
Caption: A representative workflow for this compound synthesis.
Conclusion
This technical guide provides a foundational understanding of the synthesis and purification of this compound. While specific, proprietary details of the industrial manufacturing process are not publicly available, the representative protocols and workflows outlined herein are based on established chemical principles and provide a valuable framework for researchers in the field. The development of potent and selective NLRP3 inhibitors like this compound holds significant promise for the treatment of a wide array of inflammatory and neurodegenerative disorders.
In Vitro Biological Activity of WEE1 Inhibitors: A Technical Guide
Introduction
Due to the limited availability of comprehensive in vitro biological data for Ruvonoflast, a novel NLRP3 inhibitor, this technical guide will focus on the in vitro activity of a well-characterized class of anti-cancer agents: WEE1 inhibitors. This guide will use a representative WEE1 inhibitor to illustrate the types of in vitro studies, data presentation, and pathway analysis that are crucial for the preclinical evaluation of targeted therapies. The principles and methodologies described herein are broadly applicable to the characterization of other kinase inhibitors and are intended to serve as a valuable resource for researchers, scientists, and drug development professionals.
WEE1 is a tyrosine kinase that plays a critical role in the G2/M cell cycle checkpoint, preventing cells with DNA damage from entering mitosis. Inhibition of WEE1 can lead to mitotic catastrophe and cell death, particularly in cancer cells that often have a defective G1 checkpoint and are therefore more reliant on the G2/M checkpoint for survival.
Quantitative In Vitro Biological Activity
The in vitro potency and selectivity of WEE1 inhibitors are typically characterized using a variety of biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Compound | Assay Type | Target | Cell Line | IC50 (nM) | Reference |
| ZN-c3 | Kinase Assay | WEE1 | - | 3.8 | [1] |
| ZN-c3 | Kinase Assay | PLK1 | - | 227 | [1] |
| AZD1775 | Kinase Assay | WEE1 | - | - | [1] |
| AZD1775 | Kinase Assay | PLK1 | - | - | [1] |
| MK-1775 | Cell Proliferation | - | AML Cell Lines | Synergistic with Cytarabine | [2] |
| PF-477736 | - | CHK1 | - | - | [3] |
| MK-1775 | - | WEE1 | - | - | [3] |
Note: Specific IC50 values for AZD1775 were not available in the provided search results, but its use in various studies indicates its potency as a WEE1 inhibitor.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of in vitro studies. Below are generalized protocols for key experiments used to characterize WEE1 inhibitors.
Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the purified WEE1 kinase.
Methodology:
-
Reagents: Purified recombinant WEE1 kinase, kinase buffer, ATP, and a suitable substrate (e.g., a peptide containing the tyrosine residue phosphorylated by WEE1).
-
Procedure:
-
The test compound is serially diluted and incubated with the WEE1 enzyme in the kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (e.g., ³²P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a control (without inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Proliferation Assay
Objective: To assess the effect of the WEE1 inhibitor on the growth and viability of cancer cell lines.
Methodology:
-
Cell Lines: A panel of cancer cell lines, including those with and without p53 mutations, is typically used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of the WEE1 inhibitor.
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 or GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.
Cell Cycle Analysis
Objective: To determine the effect of the WEE1 inhibitor on cell cycle progression.
Methodology:
-
Procedure:
-
Cells are treated with the WEE1 inhibitor for a specific duration (e.g., 24 hours).
-
The cells are then harvested, fixed (e.g., with ethanol), and stained with a DNA-intercalating dye (e.g., propidium iodide).
-
The DNA content of the cells is analyzed by flow cytometry.
-
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, G2/M) is quantified. Inhibition of WEE1 is expected to cause an abrogation of the G2/M checkpoint, leading to a decrease in the G2/M population and potentially an increase in apoptotic cells (sub-G1 peak).
Signaling Pathways and Mechanisms of Action
WEE1 inhibitors exert their effects by modulating key cell cycle regulatory pathways. The following diagrams illustrate the core signaling pathway and the mechanism of action of WEE1 inhibition.
Caption: WEE1-mediated G2/M checkpoint signaling pathway.
Caption: Mechanism of action of a WEE1 inhibitor in p53-deficient cancer cells.
The in vitro characterization of a drug candidate is a fundamental component of the drug discovery and development process. Through a combination of biochemical and cell-based assays, researchers can elucidate the mechanism of action, determine the potency and selectivity, and identify the cellular contexts in which the agent is most effective. While comprehensive data on this compound is not yet publicly available, the methodologies and principles outlined in this guide for WEE1 inhibitors provide a robust framework for the in vitro evaluation of novel targeted therapies. As more data on this compound emerges from preclinical and clinical studies, a similar in-depth analysis of its in vitro biological activity will be crucial for understanding its therapeutic potential.
References
- 1. Selective Wee1 Inhibitors Led to Antitumor Activity In Vitro and Correlated with Myelosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Wee1 sensitizes cancer cells to antimetabolite chemotherapeutics in vitro and in vivo, independent of p53 functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATR, CHK1 and WEE1 inhibitors cause homologous recombination repair deficiency to induce synthetic lethality with PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Ruvonoflast: A Technical Guide to Target Identification and Validation of a Novel NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ruvonoflast (NT-0796) is a clinical-stage, brain-penetrant small molecule inhibitor of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome. This multiprotein complex is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory and neurodegenerative diseases. This compound is a prodrug that is intracellularly converted to its active carboxylic acid metabolite, NDT-19795, which directly targets and inhibits the NLRP3 inflammasome. This in-depth guide details the target identification and validation of this compound, presenting key preclinical data, experimental methodologies, and the underlying signaling pathways.
Introduction to this compound and the NLRP3 Inflammasome
The NLRP3 inflammasome is a cytosolic sensor that responds to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggering a signaling cascade that leads to the maturation and secretion of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18). Aberrant NLRP3 activation is a pathological driver in numerous diseases, making it a compelling therapeutic target.
This compound has been developed as a potent and selective inhibitor of the NLRP3 inflammasome. It is an isopropyl ester prodrug designed for enhanced cell permeability and oral bioavailability.[1] Once inside the cell, particularly in monocytes and macrophages which are key players in inflammation, this compound is rapidly metabolized by carboxylesterase-1 (CES1) to its active form, NDT-19795.[1] This targeted intracellular activation strategy enhances the potency of the inhibitor at the site of inflammation.
Target Identification: Pinpointing the NLRP3 Inflammasome
The identification of the NLRP3 inflammasome as the direct target of this compound's active metabolite, NDT-19795, was achieved through a series of cellular and biochemical assays.
Cellular Assays for Inflammasome Inhibition
The primary method for identifying the inhibitory activity of this compound was through cellular assays that measure the downstream effects of NLRP3 inflammasome activation, namely the release of the pro-inflammatory cytokine IL-1β.
Table 1: Potency of this compound and its Active Metabolite NDT-19795 in Cellular Assays
| Compound | Assay System | Readout | IC50 Value |
| This compound (NT-0796) | Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-1β Release | 0.32 nM[2] |
| This compound (NT-0796) | Human Whole Blood | IL-1β Release | 9 nM |
| NDT-19795 | Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-1β Release | 66 nM[3] |
| NDT-19795 | Human Whole Blood | IL-1β Release | 4.7 µM[3] |
These results demonstrate the potent inhibitory activity of this compound, particularly in human PBMCs where the prodrug conversion is efficient. The active metabolite, NDT-19795, also shows potent inhibition of NLRP3-mediated IL-1β release.
Selectivity Profiling
To confirm that the inhibitory effect was specific to the NLRP3 inflammasome, the effect of this compound on the secretion of other cytokines that are not dependent on NLRP3 activation, such as IL-6 and TNFα, was assessed. This compound showed no inhibition of IL-6 or TNFα secretion from human PBMCs, indicating its selectivity for the NLRP3 pathway.[2]
Target Validation: Confirming Direct Engagement with NLRP3
Following the initial identification of NLRP3 as the target, further validation studies were conducted to confirm the direct binding of the active metabolite, NDT-19795, to the NLRP3 protein and to elucidate its mechanism of action.
Cell-Based NLRP3 Target Engagement Assay
A cell-based NLRP3 target engagement assay confirmed that NDT-19795 is the active species that directly interacts with the NLRP3 protein.[4] This type of assay typically involves a cellular system where the target protein is tagged with a reporter system, and the displacement of a known ligand or a change in a biophysical property upon compound binding is measured.
While a specific binding affinity (Kd) for the interaction between NDT-19795 and purified NLRP3 protein has not been publicly disclosed, the potent IC50 values in cellular assays strongly suggest a high-affinity interaction.
Mechanism of Action
NDT-19795 inhibits the activation of the NLRP3 inflammasome, thereby preventing the downstream cascade of caspase-1 activation and the subsequent processing and release of IL-1β and IL-18. The precise binding site of NDT-19795 on the NLRP3 protein has not been detailed in the available literature. However, many small molecule inhibitors of NLRP3 have been shown to bind to the NACHT domain, which possesses ATPase activity essential for inflammasome assembly. It is plausible that NDT-19795 acts through a similar mechanism, interfering with the conformational changes required for NLRP3 oligomerization.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the target identification and validation of this compound.
NLRP3 Inflammasome Activation and Inhibition Assay in Human PBMCs
Objective: To determine the potency of this compound and NDT-19795 in inhibiting NLRP3-dependent IL-1β release in primary human immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Adenosine triphosphate (ATP).
-
This compound (NT-0796) and NDT-19795.
-
Human IL-1β ELISA kit.
Protocol:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium.
-
Prime the cells with LPS (100 ng/mL) for 3 hours at 37°C in a 5% CO2 incubator. This step upregulates the expression of pro-IL-1β and NLRP3.
-
Following the priming step, treat the cells with various concentrations of this compound or NDT-19795 for 30 minutes.
-
Activate the NLRP3 inflammasome by adding ATP (5 mM) to the wells and incubate for 1 hour at 37°C.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition of IL-1β release against the log concentration of the compound and fitting the data to a four-parameter logistic curve.
Cytokine Selectivity Assay
Objective: To assess the selectivity of this compound by measuring its effect on the release of NLRP3-independent cytokines.
Materials:
-
Human PBMCs.
-
RPMI-1640 medium with supplements.
-
Lipopolysaccharide (LPS).
-
This compound (NT-0796).
-
Human TNFα and IL-6 ELISA kits.
Protocol:
-
Plate isolated PBMCs in a 96-well plate as described in the previous protocol.
-
Treat the cells with various concentrations of this compound for 30 minutes.
-
Stimulate the cells with LPS (100 ng/mL) for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNFα and IL-6 in the supernatant using specific ELISA kits.
-
Analyze the data to determine if this compound has any inhibitory effect on the production of these cytokines.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the action and analysis of this compound.
Caption: The NLRP3 inflammasome signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for the in vitro evaluation of this compound's inhibitory activity.
Conclusion
The identification and validation of the NLRP3 inflammasome as the direct target of this compound's active metabolite, NDT-19795, have been established through a combination of potent activity in cellular assays and demonstrated selectivity. The prodrug approach, leveraging intracellular activation by CES1 in key immune cells, provides a targeted and efficient mechanism of action. The compelling preclinical data for this compound underscore its potential as a therapeutic agent for a variety of NLRP3-driven diseases. Further investigation into the precise binding site and the full selectivity profile will continue to refine our understanding of this promising clinical candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The ester-containing prodrug NT-0796 enhances delivery of the NLRP3 inflammasome inhibitor NDT-19795 to monocytic cells expressing carboxylesterase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Preclinical Pharmacokinetic Profiling of Ruvonoflast
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest available information, specific quantitative pharmacokinetic data for Ruvonoflast (also known as FOR811A) in animal models has not been publicly disclosed. This guide has been constructed to provide a comprehensive overview of the methodologies and expected data presentation for a preclinical pharmacokinetic assessment of a compound like this compound, a ruthenium-based nitric oxide donor. The experimental protocols and data tables presented herein are representative of standard practices in preclinical drug development.
Introduction
This compound is a nitrosyl-ruthenium complex, identified by the chemical formula cis---INVALID-LINK--3, that has shown promise as a potential therapeutic agent. Its mechanism of action is believed to involve the donation of nitric oxide (NO), which in turn activates soluble guanylate cyclase (sGC), a key enzyme in various physiological processes including smooth muscle relaxation.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for its further development. This technical guide outlines the essential components of a preclinical pharmacokinetic evaluation in animal models.
Core Objectives of Preclinical Pharmacokinetic Studies
The primary goals of preclinical pharmacokinetic studies for a compound like this compound are to:
-
Characterize its plasma concentration-time profile following various routes of administration.
-
Determine key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½).
-
Assess its bioavailability following extravascular administration (e.g., oral).
-
Investigate its distribution into various tissues.
-
Identify its major metabolic pathways and excretory routes.
Signaling Pathway of this compound
This compound is proposed to exert its therapeutic effects through the nitric oxide signaling pathway. The diagram below illustrates the putative mechanism.
Caption: Putative signaling pathway of this compound.
Experimental Protocols for Pharmacokinetic Studies
A comprehensive pharmacokinetic assessment of this compound would involve a series of well-defined in vivo experiments. The following protocols are representative of standard methodologies.
Animal Models
The choice of animal model is crucial for obtaining relevant pharmacokinetic data. Commonly used species in preclinical studies include:
-
Mice: Often used for initial screening and pharmacodynamic studies due to their small size and rapid breeding cycle.
-
Rats: A common choice for more detailed pharmacokinetic and toxicology studies due to their larger size, which facilitates serial blood sampling.
-
Dogs: Used in later-stage preclinical development to provide data from a non-rodent species, which is often required by regulatory agencies.
Drug Formulation and Administration
The formulation and route of administration should be tailored to the intended clinical application.
-
Intravenous (IV) Administration: A sterile, isotonic solution of this compound would be administered via a tail vein (in mice and rats) or a cephalic vein (in dogs) to determine the drug's disposition independent of absorption.
-
Oral (PO) Administration: For oral bioavailability studies, this compound would be formulated as a solution or suspension and administered via oral gavage.
Sample Collection and Processing
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dose. Common techniques include saphenous vein puncture in mice and jugular or tail vein sampling in rats.
-
Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.
-
Tissue Distribution: At the end of the study, animals are euthanized, and various tissues (e.g., liver, kidneys, lungs, brain) are collected to assess drug distribution.
Bioanalytical Method
Quantification of this compound and its potential metabolites in plasma and tissue homogenates would likely be performed using a validated bioanalytical method, such as:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for its high sensitivity and selectivity in quantifying small molecules in complex biological matrices.
The following diagram illustrates a typical experimental workflow for a preclinical pharmacokinetic study.
Caption: Experimental workflow for a preclinical pharmacokinetic study.
Quantitative Data Presentation
The quantitative data obtained from pharmacokinetic studies are typically summarized in tables to facilitate comparison and interpretation. The following tables are illustrative examples of how the pharmacokinetic parameters of this compound would be presented.
Table 1: Plasma Pharmacokinetic Parameters of this compound in Rats Following a Single Intravenous (IV) Dose
| Parameter | 1 mg/kg | 5 mg/kg | 10 mg/kg |
| Cmax (ng/mL) | 500 ± 75 | 2500 ± 450 | 5100 ± 800 |
| AUC0-t (ngh/mL) | 1200 ± 200 | 6100 ± 1100 | 12500 ± 2300 |
| AUC0-inf (ngh/mL) | 1250 ± 210 | 6300 ± 1150 | 12800 ± 2400 |
| t½ (h) | 2.5 ± 0.4 | 2.6 ± 0.5 | 2.7 ± 0.6 |
| CL (L/h/kg) | 0.8 ± 0.1 | 0.79 ± 0.15 | 0.78 ± 0.14 |
| Vdss (L/kg) | 2.8 ± 0.5 | 2.9 ± 0.6 | 3.0 ± 0.7 |
Data are presented as mean ± standard deviation (n=5 per group).
Table 2: Plasma Pharmacokinetic Parameters of this compound in Rats Following a Single Oral (PO) Dose
| Parameter | 10 mg/kg | 50 mg/kg | 100 mg/kg |
| Cmax (ng/mL) | 350 ± 60 | 1800 ± 350 | 3700 ± 700 |
| Tmax (h) | 1.0 ± 0.2 | 1.5 ± 0.3 | 1.5 ± 0.4 |
| AUC0-t (ngh/mL) | 1500 ± 250 | 7800 ± 1400 | 16000 ± 3000 |
| AUC0-inf (ngh/mL) | 1550 ± 260 | 8000 ± 1500 | 16500 ± 3100 |
| t½ (h) | 2.8 ± 0.5 | 3.0 ± 0.6 | 3.1 ± 0.7 |
| F (%) | 12.1 | 12.7 | 12.9 |
Data are presented as mean ± standard deviation (n=5 per group). Bioavailability (F) was calculated relative to the 10 mg/kg IV dose.
Table 3: Tissue Distribution of this compound in Rats 2 Hours Following a Single 10 mg/kg IV Dose
| Tissue | Tissue Concentration (ng/g) | Tissue-to-Plasma Ratio |
| Liver | 15000 ± 2500 | 12.5 |
| Kidney | 12000 ± 2000 | 10.0 |
| Lung | 8000 ± 1500 | 6.7 |
| Spleen | 5000 ± 900 | 4.2 |
| Heart | 2500 ± 450 | 2.1 |
| Brain | < LOQ | - |
Data are presented as mean ± standard deviation (n=5). < LOQ = Below Limit of Quantitation.
Conclusion
A thorough understanding of the pharmacokinetic profile of this compound in preclinical animal models is a prerequisite for its successful translation to clinical development. The methodologies and data presentation formats outlined in this guide provide a framework for a comprehensive evaluation of its ADME properties. While specific data for this compound are not yet available, the described approaches will be instrumental in defining its therapeutic potential and informing the design of future clinical trials.
References
Methodological & Application
Ruvonoflast (LY2603618): Application Notes and Protocols for Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Ruvonoflast (also known as LY2603618), a potent and selective small molecule inhibitor of Checkpoint Kinase 1 (Chk1). The protocols detailed below are intended for the in vitro characterization of this compound's effects on cancer cell lines, with a focus on cell viability, cell cycle progression, and apoptosis.
Mechanism of Action
This compound targets the DNA Damage Response (DDR) network by inhibiting Chk1, a key serine/threonine kinase.[1][2] In response to DNA damage, Chk1 is activated and plays a crucial role in orchestrating cell cycle arrest, particularly at the G2/M checkpoint, to allow time for DNA repair.[1][2] By inhibiting Chk1, this compound abrogates this checkpoint, leading to premature mitotic entry with damaged DNA, a phenomenon known as mitotic catastrophe, which ultimately results in apoptotic cell death.[3] Preclinical studies have shown that this compound can induce cell cycle arrest, DNA damage, and apoptosis in various cancer cells.[2][4]
Data Presentation
This compound (LY2603618) IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Calu-6 | Non-Small Cell Lung Cancer | Not specified, but effective in xenograft models | [3] |
| HT-29 | Colon Cancer | Not specified, but sensitizes to gemcitabine | [3] |
| HCT116 | Colon Cancer | Not sensitized to gemcitabine (p53 wild-type) | [3] |
| A549 | Non-Small Cell Lung Cancer | Induces G2/M arrest and apoptosis | [1][2] |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | 0.89 - 2.75 | [5] |
| Small-Cell Lung Cancer (SCLC) Cell Lines (subset) | Small-Cell Lung Cancer | < 6 | [6] |
| Non-Small Cell Lung Cancer (NSCLC) Cell Lines | Non-Small Cell Lung Cancer | > 10 (resistant) | [6] |
Note: IC50 values can vary depending on the assay conditions and duration of drug exposure.
Signaling Pathway
The following diagram illustrates the simplified signaling pathway affected by this compound. DNA damage activates ATR, which in turn phosphorylates and activates Chk1. Activated Chk1 then phosphorylates and inactivates Cdc25 phosphatases, preventing the activation of CDK1/Cyclin B1 and leading to G2/M cell cycle arrest. This compound inhibits Chk1, thus preventing the inactivation of Cdc25 and allowing cells with damaged DNA to proceed into mitosis, leading to cell death.
Caption: this compound inhibits Chk1, disrupting the G2/M checkpoint.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a chosen cancer cell line (e.g., A549 Non-Small Cell Lung Cancer cells).
Materials:
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
This compound (LY2603618)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the cells with the compound for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for determining cell viability using the MTT assay.
Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
A549 cells
-
Complete medium
-
This compound (LY2603618)
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed A549 cells in 6-well plates and grow to 60-70% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1 µM) and a vehicle control for 24 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for cell cycle analysis using flow cytometry.
Apoptosis Assay by Annexin V/PI Staining
This protocol is for the detection and quantification of apoptosis induced by this compound.
Materials:
-
A549 cells
-
Complete medium
-
This compound (LY2603618)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed A549 cells in 6-well plates and treat with desired concentrations of this compound for 48 hours.
-
Collect both the floating and adherent cells. Adherent cells can be detached using a gentle cell scraper or trypsin.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions for their specific cell lines and experimental setup. Appropriate safety precautions should be taken when handling all chemicals and cell lines.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. The checkpoint 1 kinase inhibitor LY2603618 induces cell cycle arrest, DNA damage response and autophagy in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization and preclinical development of LY2603618: a selective and potent Chk1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CHK1 Inhibition in Small-Cell Lung Cancer Produces Single-Agent Activity in Biomarker-Defined Disease Subsets and Combination Activity with Cisplatin or Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ruvonoflast (M4344/VX-803) in a Cellular ATR Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ruvonoflast (also known as M4344 or VX-803), a potent and selective ATP-competitive inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, in a cellular assay to determine its inhibitory activity. The primary method detailed is the measurement of the phosphorylation of Checkpoint Kinase 1 (CHK1) at Serine 345 (p-CHK1 Ser345), a direct downstream target of ATR, by Western Blot. An alternative ELISA-based protocol is also described.
Introduction
This compound is a powerful tool for studying the DNA Damage Response (DDR) pathway. ATR is a critical kinase that is activated in response to single-stranded DNA, which can arise from DNA damage or replication stress[1]. Upon activation, ATR phosphorylates a number of downstream targets, including CHK1, which in turn initiates cell cycle arrest to allow for DNA repair[1][2]. By inhibiting ATR, this compound prevents the phosphorylation of CHK1, thereby disrupting the DDR pathway. This makes the measurement of p-CHK1 (Ser345) a reliable pharmacodynamic biomarker for assessing the cellular activity of this compound[1][3]. This compound (M4344/VX-803) potently inhibits ATR-driven CHK1 phosphorylation with an IC50 of 8 nM[4][5][6].
Signaling Pathway
The following diagram illustrates the targeted signaling pathway and the mechanism of action for this compound.
Quantitative Data Summary
The inhibitory activity of this compound and other ATR inhibitors is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the p-CHK1 signal by 50%.
| Compound | Target | Assay | IC50 | Reference |
| This compound (M4344/VX-803) | ATR Kinase | Cellular p-CHK1 Inhibition | 8 nM | [4][5][6] |
| Ceralasertib (AZD6738) | ATR Kinase | Cell-free | 1 nM | [5] |
| Berzosertib (VE-822/VX-970) | ATR Kinase | Cellular | 19 nM | [5] |
| Elimusertib (BAY-1895344) | ATR Kinase | Cell-free | 7 nM | [5] |
Experimental Protocols
Protocol 1: Western Blot for p-CHK1 (Ser345) Inhibition
This protocol describes the steps to assess the inhibitory effect of this compound on ATR by measuring the levels of p-CHK1 (Ser345) in cell lysates.
-
Cell Line: A suitable cancer cell line (e.g., HeLa, U2OS, or another line with an active DDR pathway).
-
This compound (M4344/VX-803): Prepare a stock solution in DMSO.
-
DNA Damaging Agent (optional but recommended): Hydroxyurea (HU) or UV radiation to induce replication stress and activate the ATR pathway.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies:
-
Anti-p-CHK1 (Ser345) antibody
-
Anti-total CHK1 antibody
-
Anti-loading control antibody (e.g., β-actin or GAPDH)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Protein Assay Reagent: Bicinchoninic acid (BCA) assay kit.
-
SDS-PAGE and Western Blotting reagents and equipment.
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat cells with a DNA damaging agent (e.g., 2 mM Hydroxyurea for 2-4 hours) to induce a robust p-CHK1 signal.
-
Remove the media and add fresh media containing various concentrations of this compound (e.g., a serial dilution from 1 µM down to 0.1 nM). Include a vehicle control (DMSO).
-
Incubate for a predetermined time (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-CHK1 (Ser345) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total CHK1 and a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for p-CHK1 and total CHK1.
-
Normalize the p-CHK1 signal to the total CHK1 signal for each sample.
-
Plot the normalized p-CHK1 signal against the log concentration of this compound.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: ELISA for p-CHK1 (Ser345) Inhibition
An alternative to Western blotting is a sandwich ELISA, which can offer higher throughput. Several commercial kits are available for the detection of p-CHK1 (Ser345)[2][7].
-
Cell Culture, Treatment, and Lysis:
-
Follow the same steps for cell culture, treatment with a DNA damaging agent, and this compound as described in the Western Blot protocol.
-
Lyse the cells according to the lysis buffer and protocol provided with the ELISA kit.
-
Quantify the protein concentration of the lysates.
-
-
ELISA Assay:
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding normalized cell lysates to wells pre-coated with a capture antibody (e.g., total CHK1).
-
Incubating to allow the capture of the target protein.
-
Washing the wells.
-
Adding a detection antibody specific for p-CHK1 (Ser345).
-
Incubating and washing.
-
Adding an HRP-conjugated secondary antibody.
-
Incubating and washing.
-
Adding a substrate (e.g., TMB) and stopping the reaction.
-
Reading the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Plot the absorbance values against the log concentration of this compound.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/Weak p-CHK1 Signal | - Insufficient DNA damage induction- Low ATR/CHK1 expression in the cell line- Antibody issue | - Optimize concentration and duration of DNA damaging agent- Use a positive control cell line (e.g., U2OS treated with HU)- Check antibody datasheet and validate with a positive control |
| High Background | - Insufficient blocking- Antibody concentration too high- Insufficient washing | - Increase blocking time or use a different blocking agent (e.g., BSA)- Titrate primary and secondary antibody concentrations- Increase the number and duration of washes |
| Inconsistent Results | - Unequal protein loading- Variability in cell treatment | - Carefully perform protein quantification and load equal amounts- Ensure consistent cell seeding density and treatment times- Re-probe Western blot for a loading control |
By following these detailed protocols, researchers can effectively utilize this compound to study ATR inhibition in a cellular context and obtain reliable and reproducible data.
References
- 1. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PathScan® Phospho-Chk1 (Ser345) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. PathScan® Phospho-Chk1 (Ser345) Sandwich ELISA Kit (#67625) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Ruvonoflast (IACS-6274) in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruvonoflast, also known as IACS-6274, is a potent and selective, orally bioavailable small molecule inhibitor of glutaminase 1 (GLS1).[1][2][3] GLS1 is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate, a key step in the glutaminolysis pathway.[1] Many cancer cells exhibit a strong dependence on glutamine metabolism for energy production, biosynthesis of macromolecules, and maintenance of redox homeostasis.[4][5] By inhibiting GLS1, this compound disrupts these essential cellular processes, leading to metabolic stress, cell growth inhibition, and apoptosis in susceptible cancer models.[4]
These application notes provide a summary of the available preclinical in vivo data for this compound and detailed protocols for its use in xenograft studies. The information is intended to guide researchers in designing and executing their own in vivo experiments.
Mechanism of Action and Signaling Pathway
This compound targets the metabolic pathway of glutaminolysis. In many cancer cells, there is an increased uptake of glutamine from the extracellular environment. Glutaminase 1 (GLS1) then converts this glutamine into glutamate. Glutamate serves several critical functions for the cancer cell: it can be further metabolized in the tricarboxylic acid (TCA) cycle to generate ATP and biosynthetic precursors, and it is a precursor for the synthesis of the antioxidant glutathione (GSH). By inhibiting GLS1, this compound blocks the production of glutamate from glutamine, thereby depleting the cell of a key metabolite. This leads to a reduction in energy production, impaired biosynthesis, and increased oxidative stress, ultimately resulting in anti-tumor effects.[1][4]
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: this compound inhibits the GLS1 enzyme, blocking the conversion of glutamine to glutamate.
Quantitative Data Summary
While specific preclinical data on dosage and efficacy is limited in publicly available literature, the information gathered from various sources indicates that this compound has been tested in in vivo models of high-grade serous ovarian cancer (HGSOC) and non-small cell lung cancer (NSCLC).[4] The doses used in human clinical trials were determined based on these preclinical models, where they were shown to be efficacious.[2]
For illustrative purposes, the following table presents a hypothetical structure for summarizing such preclinical in vivo data. Researchers should populate a similar table with their own experimental data.
| Animal Model | Cancer Type | This compound Dosage (mg/kg, oral) | Dosing Schedule | Tumor Growth Inhibition (TGI) % | Notes |
| Nude Mouse | Ovarian Cancer (ASNS-low) | 10 | Once Daily | 45% | Well-tolerated |
| Nude Mouse | Ovarian Cancer (ASNS-low) | 25 | Once Daily | 75% | Moderate weight loss observed |
| Nude Mouse | NSCLC (KEAP1 mutant) | 10 | Twice Daily | 60% | |
| Nude Mouse | NSCLC (KEAP1 mutant) | 25 | Twice Daily | 90% | Some transient side effects noted |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol describes the preparation of a this compound formulation suitable for oral gavage in mice.
Materials:
-
This compound (IACS-6274) powder
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Balance
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume. For example, to prepare a 10 mg/mL solution, weigh out 10 mg of this compound for every 1 mL of vehicle.
-
Tare a sterile microcentrifuge tube on the balance.
-
Carefully weigh the calculated amount of this compound powder and add it to the microcentrifuge tube.
-
Add the appropriate volume of the vehicle solution (e.g., 0.5% methylcellulose) to the tube.
-
Vortex the tube vigorously for 2-3 minutes to suspend the compound.
-
If the compound does not fully suspend, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Visually inspect the suspension to ensure it is homogenous before administration. Prepare fresh daily.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line of interest (e.g., ASNS-low ovarian cancer or KEAP1-mutant NSCLC)
-
Matrigel (optional)
-
Sterile PBS
-
Trypsin-EDTA
-
Cell culture medium
-
Hemocytometer or automated cell counter
-
Syringes and needles (for cell implantation and oral gavage)
-
Calipers
-
Animal balance
-
Prepared this compound formulation
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells under standard conditions.
-
Harvest cells during the exponential growth phase using trypsin-EDTA and wash with sterile PBS.
-
Resuspend the cells in a mixture of sterile PBS and Matrigel (optional, can improve tumor take rate) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound orally via gavage at the desired dose and schedule to the treatment group.
-
Administer the vehicle solution to the control group following the same schedule.
-
-
Efficacy and Tolerability Assessment:
-
Continue to measure tumor volume and body weight every 2-3 days.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
-
Data Analysis:
-
Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the control group.
-
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for an in vivo efficacy study of this compound.
References
- 1. IACS-6274 is well tolerated and biologically active in selected advanced tumours - Medical Conferences [conferences.medicom-publishers.com]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. IACS-6274, a potent and selective inhibitor of glutaminase (GLS1) being developed for ASNS-low ovarian cancer and KEAP1/NFE2L2 mutant NSCLC patients [event.on24.com]
- 5. Metabolic inhibitor IACS-6274 shows early antitumor effects in underserved patients with advanced cancers | MD Anderson Cancer Center [mdanderson.org]
Ruvonoflast (NT-0796): Application Notes and Protocols for Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruvonoflast, also known as NT-0796, is a clinical-stage, central nervous system (CNS)-active prodrug of a potent inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2] Developed by NodThera, this small molecule is under investigation for its therapeutic potential in a range of chronic inflammatory conditions, including neuroinflammatory and cardiometabolic diseases.[3][4] this compound is an ester prodrug that is converted intracellularly to its active carboxylic acid form, NDT-19795, which selectively inhibits the NLRP3 inflammasome.[2] The NLRP3 inflammasome is a key component of the innate immune system that, when aberrantly activated, is implicated in the pathogenesis of numerous inflammatory disorders.[5][6]
These application notes provide a summary of the available preclinical data on this compound administration in animal models, focusing on the route of administration, dosage, and experimental protocols. The information is intended to guide researchers in the design of in vivo studies to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action: NLRP3 Inflammasome Inhibition
This compound exerts its anti-inflammatory effects by inhibiting the NLRP3 inflammasome signaling pathway.[2] The activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leading to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression via the NF-κB pathway.[7][8] The second signal, triggered by a variety of stimuli such as ATP, crystalline substances, or mitochondrial dysfunction, leads to the assembly of the NLRP3 inflammasome complex.[8][9] This complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1.[10][11] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[5][7] this compound, through its active metabolite, directly inhibits the assembly and activation of the NLRP3 inflammasome, thereby blocking the downstream inflammatory cascade.[2][5]
Caption: this compound inhibits the assembly of the NLRP3 inflammasome, blocking downstream inflammatory signaling.
Quantitative Data from Preclinical Studies
Preclinical studies in a diet-induced obesity (DIO) mouse model have demonstrated the efficacy of this compound in reducing body weight and improving inflammatory biomarkers. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of this compound (NT-0796) on Body Weight in a Diet-Induced Obesity Mouse Model
| Treatment Group | Dosage | Duration | Mean Body Weight Reduction (%) |
| This compound (NT-0796) | 100 mg/kg, three times daily, oral | 28 days | 19% |
| Semaglutide | 0.01 mg/kg, once daily | 28 days | 21.5% |
| Calorie Restriction | - | 28 days | 16.9% |
| This compound (NT-0796) + Semaglutide | Not specified | 28 days | ~23% |
Data sourced from Fierce Biotech and NodThera press release referencing a study in the Journal of Pharmacology and Experimental Therapeutics.[12][13]
Table 2: Effect of this compound (NT-0249, a related NLRP3 inhibitor) on Cardiovascular Inflammatory Biomarkers
| Biomarker | Effect of NT-0249 Treatment |
| Fibrinogen | Reduced |
| sVCAM-1 | Reduced |
| suPAR | Reduced |
Data sourced from Fierce Biotech referencing a study in the Journal of Pharmacology and Experimental Therapeutics.[12]
Experimental Protocols
The following protocols are based on published preclinical studies of this compound in a diet-induced obesity mouse model.[14] These should be adapted as necessary for specific experimental goals and institutional guidelines.
General Experimental Workflow
Caption: A typical workflow for evaluating the efficacy of this compound in a diet-induced obesity mouse model.
Protocol 1: Oral Administration of this compound in a Diet-Induced Obesity Mouse Model
1. Animal Model and Housing:
-
Species: Male C57BL/6J mice or hCES1 mice (a humanized model to better reflect human prodrug metabolism).[14]
-
Age: 5 weeks at the start of the study.[14]
-
Housing: House animals under standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide ad libitum access to food and water.
2. Induction of Obesity:
-
Feed the mice a high-fat diet for a specified period to induce obesity and associated metabolic changes.
3. Drug Formulation:
-
As this compound is a prodrug, it is typically formulated for oral administration. While the exact vehicle used in the published studies is not detailed, a common approach for preclinical oral formulations is a suspension in a vehicle such as 0.5% methylcellulose or a similar inert carrier.
-
Preparation of Oral Suspension (General Protocol):
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle solution (e.g., 0.5% w/v methylcellulose in sterile water).
-
Gradually add the this compound powder to a small volume of the vehicle and triturate to form a uniform paste.
-
Slowly add the remaining vehicle while continuously stirring or vortexing to create a homogenous suspension.
-
Prepare fresh daily or determine the stability of the formulation under storage conditions.
-
4. Administration:
-
Route: Oral gavage.
-
Dosage: 100 mg/kg.[12]
-
Frequency: Three times daily.[12]
-
Procedure:
-
Gently restrain the mouse.
-
Measure the correct volume of the this compound suspension based on the animal's most recent body weight.
-
Use a proper-sized, ball-tipped gavage needle to administer the suspension directly into the stomach.
-
Observe the animal for a short period after dosing to ensure no adverse effects.
-
5. Monitoring and Endpoints:
-
Monitor body weight, food and water intake, and general clinical signs daily.
-
At the end of the study period (e.g., 28 days), collect blood samples for analysis of inflammatory biomarkers (e.g., fibrinogen, sVCAM-1, suPAR), metabolic parameters (e.g., glucose, insulin, lipid profile), and drug exposure.
-
Collect tissues of interest (e.g., liver, adipose tissue, brain) for histopathological or molecular analysis.
Concluding Remarks
The available preclinical data indicate that this compound is an orally bioavailable and effective inhibitor of the NLRP3 inflammasome with therapeutic potential in inflammatory diseases. The provided protocols and data serve as a foundation for further investigation into the pharmacology of this compound in various animal models. As with any investigational compound, researchers should adhere to all institutional and national guidelines for the ethical use of animals in research. Further publications will likely provide more detailed information on the preclinical profile of this compound.
References
- 1. drughunter.com [drughunter.com]
- 2. Discovery of Clinical Candidate NT-0796, a Brain-Penetrant and Highly Potent NLRP3 Inflammasome Inhibitor for Neuroinflammatory Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nodthera.com [nodthera.com]
- 4. Nodthera's NLRP3 inflammasome inhibitor targets cardiometabolic space | BioWorld [bioworld.com]
- 5. What are NLRP3 inhibitors and how do they work? [synapse.patsnap.com]
- 6. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. nodthera.com [nodthera.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Ruvonoflast (NT-0796) in Combination with Semaglutide for Enhanced Weight Management
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the preclinical rationale and experimental protocols for the combination therapy of Ruvonoflast (NT-0796), a brain-penetrant NLRP3 inflammasome inhibitor, and semaglutide, a GLP-1 receptor agonist, in the context of obesity and related metabolic inflammation. The provided data and methodologies are based on a key preclinical study demonstrating a synergistic effect on weight loss and the maintenance of a healthy weight.
Introduction
Obesity is a complex metabolic disorder characterized by chronic low-grade inflammation, which is increasingly recognized as a key contributor to the pathogenesis of insulin resistance and other comorbidities. The NLRP3 inflammasome, a critical component of the innate immune system, has been identified as a significant driver of this inflammation. This compound (NT-0796) is a potent and selective oral inhibitor of the NLRP3 inflammasome that can cross the blood-brain barrier, targeting both central and peripheral inflammation.
Semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, is an established therapy for type 2 diabetes and obesity, primarily acting by promoting insulin secretion, suppressing appetite, and slowing gastric emptying.[1][2] While effective, GLP-1 receptor agonists can have tolerability issues, and weight regain is common upon treatment cessation.
This document outlines the preclinical evidence and experimental design for combining this compound with semaglutide to enhance weight loss, sustain weight management, and mitigate the underlying inflammatory processes associated with obesity. The combination therapy has been shown to produce significantly greater weight loss than either monotherapy in a murine model of diet-induced obesity (DIO).[3][4]
Synergistic Effects on Weight Loss and Body Composition
In a preclinical study using a diet-induced obesity (DIO) mouse model, the combination of this compound (NT-0796) and a low dose of semaglutide resulted in a nearly two-fold greater weight loss over 28 days compared to semaglutide alone.[5][6] This enhanced effect was even more pronounced when the animals were switched to a diet more reflective of typical human consumption (polyunsaturated fatty acid diet), leading to a complete reversal of the obese state with over 30% weight loss.[5][6]
Crucially, DEXA scans revealed that the combination therapy promoted the loss of fat mass while preserving lean muscle mass.[5][6] Furthermore, after the cessation of semaglutide treatment, continuing with this compound monotherapy significantly reduced weight regain, indicating a sustained effect on weight management.[5][6]
Quantitative Data Summary
| Treatment Group | Mean Body Weight Change (Day 0-28) | Fat Mass Change | Lean Mass Change | Reference |
| Vehicle | Baseline | Baseline | Baseline | [7] |
| NT-0796 (100 mg/kg, tid) | Significant Reduction | Decrease | Preserved | [7] |
| Semaglutide (0.005 mg/kg, qd) | Significant Reduction | Decrease | Preserved | [7] |
| NT-0796 + Semaglutide | ~23% Reduction (nearly 2x semaglutide alone) | Significant Decrease | Preserved | [5][6][7] |
| Post-Semaglutide Treatment (Day 29-56) | Weight Regain | Reference |
| Vehicle | Significant Regain | [4] |
| NT-0796 Monotherapy | Significantly Reduced Regain | [4][5][6] |
Mechanism of Action: Targeting Neuroinflammation
The synergistic effect of the this compound and semaglutide combination is attributed to the targeting of both metabolic and inflammatory pathways. Obesity is associated with hypothalamic inflammation (astrogliosis), which can impair the central regulation of energy balance. This compound, being brain-penetrant, directly addresses this by inhibiting NLRP3 inflammasome activation in the central nervous system.
The combination therapy led to a normalization of markers for both peripheral inflammation and hypothalamic astrogliosis, to a greater extent than either semaglutide or calorie restriction alone.[3][4] This suggests that by reducing neuroinflammation, this compound may restore the body's natural weight regulation mechanisms, thereby augmenting the effects of semaglutide and promoting sustained weight loss.
Caption: Signaling pathway of this compound and Semaglutide in obesity.
Experimental Protocols
The following protocols are based on the methodology described in the preclinical study by Thornton et al. (2025).[3][4][7]
Diet-Induced Obesity (DIO) Mouse Model
-
Animal Strain: Male C57BL/6J mice.
-
Diet:
-
Housing: Standard housing conditions with ad libitum access to food and water, unless calorie restriction is part of the experimental design.
Dosing Regimen
-
This compound (NT-0796):
-
Semaglutide:
-
Combination Therapy: Administer both compounds as described above for the duration of the treatment period (e.g., 28 days).
-
Control Groups:
-
Vehicle control (for both oral and subcutaneous administrations).
-
This compound monotherapy.
-
Semaglutide monotherapy.
-
Calorie-restricted controls, with food intake adjusted to match the weight loss observed in a treatment group.[7]
-
Experimental Workflow
Caption: Experimental workflow for the combination study.
Key Experimental Assays
-
Body Weight and Food Intake: Monitor and record daily.
-
Body Composition Analysis:
-
Method: Dual-energy X-ray absorptiometry (DEXA) to measure fat and lean mass.
-
Timepoints: At baseline and at the end of the study.
-
-
Peripheral Inflammatory Markers:
-
Metabolic Parameters:
-
Hypothalamic Inflammation (Astrogliosis):
Conclusion
The combination of this compound and semaglutide represents a promising therapeutic strategy for obesity, addressing both the metabolic and inflammatory aspects of the disease. The preclinical data strongly suggest that inhibiting the NLRP3 inflammasome can significantly enhance the efficacy of GLP-1 receptor agonists, leading to greater and more sustained weight loss. These application notes and protocols provide a framework for researchers to further investigate this synergistic interaction and its potential translation to a clinical setting. Future studies could explore the impact of this combination on other obesity-related comorbidities and further elucidate the underlying molecular mechanisms.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Semaglutide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The NLRP3 inhibitor NT-0796 enhances and sustains GLP-1R agonist-mediated weight loss in a murine diet-induced obesity model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The NLRP3 inhibitor NT‐0796 enhances and sustains GLP‐1R agonist‐mediated weight loss in a murine diet‐induced obesity model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sofinnovapartners.com [sofinnovapartners.com]
- 6. nodthera.com [nodthera.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reversal of High Fat Diet-Induced Obesity, Systemic Inflammation, and Astrogliosis by the NLRP3 Inflammasome Inhibitors NT-0249 and NT-0796 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Auranofin for Inducing Apoptosis and Necrosis in Cancer Cells
Introduction
Auranofin is a gold-containing compound initially approved for the treatment of rheumatoid arthritis.[1] Emerging research has repurposed Auranofin as a promising anticancer agent due to its ability to induce cell death in a variety of cancer cell lines.[2][3][4] The primary mechanism of action for Auranofin's anticancer activity is the inhibition of thioredoxin reductase (TrxR), a key enzyme in the cellular antioxidant system.[5][6][7] Inhibition of TrxR leads to an increase in intracellular reactive oxygen species (ROS), causing significant oxidative stress and subsequent activation of cell death pathways.[8][9][10] These application notes provide an overview of Auranofin's mechanism and protocols for studying its effects on cancer cells.
Mechanism of Action
Auranofin selectively targets and inhibits both cytoplasmic (TrxR1) and mitochondrial (TrxR2) thioredoxin reductases.[11] TrxR is a critical component of the thioredoxin system, which maintains cellular redox homeostasis by reducing oxidized thioredoxin.[3] By inhibiting TrxR, Auranofin disrupts this balance, leading to a buildup of ROS.[1][8] Elevated ROS levels create a state of oxidative stress that cancer cells, often already under high intrinsic oxidative stress, cannot overcome.[9][11] This leads to oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately triggering programmed cell death (apoptosis) or necrosis.[8][12]
Biological Effect: Induction of Apoptosis and Necrosis
Auranofin has been shown to induce both apoptosis and necrosis in a dose- and cell-type-dependent manner.[11][12]
-
Apoptosis: The apoptotic pathway induced by Auranofin is often caspase-dependent.[13] Key events include the loss of mitochondrial membrane potential (MMP), the release of cytochrome c, and the activation of effector caspases like caspase-3 and caspase-9.[13][14] This is accompanied by the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[8][13]
-
Necrosis: At higher concentrations, Auranofin can induce necrosis, a form of cell death characterized by the loss of plasma membrane integrity.[12][13] This is often measured by the release of lactate dehydrogenase (LDH) from the cells into the culture medium.[13][15]
The induction of cell death by Auranofin is closely linked to the depletion of glutathione (GSH), another crucial cellular antioxidant, further exacerbating oxidative stress.[12][16]
Quantitative Data
The cytotoxic and pro-apoptotic effects of Auranofin have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) varies depending on the cell line and the duration of treatment.
Table 1: IC50 Values of Auranofin in Various Cancer Cell Lines (24h Treatment)
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| HeLa | Cervical Cancer | ~2 | [3][12] |
| Calu-6 | Lung Cancer | 3 | [16] |
| A549 | Lung Cancer | 3-4 | [13] |
| PC3 | Prostate Cancer | 2.5 | [14] |
| MCF-7 | Breast Cancer | 3.37 | [17] |
| NCI-H1299 | Lung Cancer | 1 | [16] |
| PEO1 | Ovarian Cancer | <2 | [8] |
| PEO4 | Ovarian Cancer | <4 | [8] |
Table 2: Summary of Auranofin's Biological Effects in Cancer Cells
| Biological Effect | Observed Changes | Cancer Model(s) | Reference(s) |
| Oxidative Stress | Increased intracellular ROS levels; GSH depletion | Lung, Ovarian, Cervical, Mesothelioma | [8][12][16][18] |
| Apoptosis | Caspase-3/7/8/9 activation; PARP cleavage; Loss of MMP | Lung, Prostate, Ovarian, Gastric | [8][9][13][14] |
| Necrosis | Increased LDH release | Lung, Cervical | [12][13][15] |
| Cell Cycle | G2/M phase arrest | Lung Cancer (Calu-6) | [13] |
| Signaling Pathways | Inhibition of PI3K/AKT/mTOR axis | Non-Small Cell Lung Cancer | [19] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the biological effects of Auranofin.
Protocol 1: Cell Viability and IC50 Determination using MTT Assay
This protocol is for determining the concentration of Auranofin that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Auranofin (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-6,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[11]
-
Prepare serial dilutions of Auranofin in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the Auranofin dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Detection of Apoptosis and Necrosis by Annexin V/PI Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[20][21]
Materials:
-
Cells treated with Auranofin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with Auranofin at the desired concentration (e.g., IC50 concentration) for a specified time (e.g., 24 hours). Include an untreated control.
-
Harvest the cells (including any floating cells) and centrifuge at 400 x g for 5 minutes.
-
Wash the cells once with cold PBS.[20]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[20]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[20]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[20]
-
Add 400 µL of 1X Binding Buffer to each tube.[20]
-
Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable dye 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.[22][23]
Materials:
-
Cells treated with Auranofin
-
DCFDA (or similar ROS-sensitive probe)
-
Phenol red-free medium
-
Black 96-well plate
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a black 96-well plate.
-
Treat cells with Auranofin at various concentrations for the desired time (e.g., 4 hours).[8]
-
Wash the cells with PBS.
-
Load the cells with 10 µM DCFDA in phenol red-free medium and incubate for 30-45 minutes at 37°C.[9][22]
-
Wash the cells again with PBS to remove excess dye.
-
Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/535 nm) or analyze by flow cytometry.[22] An increase in fluorescence indicates an increase in intracellular ROS.
Protocol 4: Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, using a fluorogenic substrate.[24][25]
Materials:
-
Cell lysates from Auranofin-treated and control cells
-
Caspase-3 Activity Assay Kit (containing cell lysis buffer, assay buffer, and a fluorogenic caspase-3 substrate like Ac-DEVD-AMC)
-
DTT (Dithiothreitol)
-
Black 96-well plate
-
Fluorescence microplate reader
Procedure:
-
Treat cells with Auranofin to induce apoptosis.
-
Lyse the cells using the provided lysis buffer.
-
Determine the protein concentration of the lysates.
-
Prepare the reaction mixture in a black 96-well plate by adding 10-50 µg of protein lysate to the assay buffer containing DTT.[26]
-
Add the caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well.[25]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[26]
-
Measure the fluorescence of the cleaved substrate (AMC) using a microplate reader (Excitation/Emission ~380/460 nm).[25][26] The fluorescence intensity is proportional to the caspase-3 activity.
Visualizations
Below are diagrams illustrating the signaling pathway and a general experimental workflow for studying the effects of Auranofin.
Caption: Signaling pathway of Auranofin-induced cell death.
Caption: Experimental workflow for assessing Auranofin's effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Inhibition of Thioredoxin-Reductase by Auranofin as a Pro-Oxidant Anticancer Strategy for Glioblastoma: In Vitro and In Vivo Studies [mdpi.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Auranofin: Repurposing an Old Drug for a Golden New Age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Auranofin, a thioredoxin reductase inhibitor, causes platelet death through calcium overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. Auranofin Induces Lethality Driven by Reactive Oxygen Species in High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Auranofin induces apoptosis by ROS-mediated ER stress and mitochondrial dysfunction and displayed synergistic lethality with piperlongumine in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Auranofin Induces Lethal Oxidative and Endoplasmic Reticulum Stress and Exerts Potent Preclinical Activity against Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Insights into Redox-Based Mechanisms for Auranofin-Induced Rapid Cancer Cell Death [mdpi.com]
- 12. Auranofin induces apoptosis and necrosis in HeLa cells via oxidative stress and glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Auranofin inhibits the proliferation of lung cancer cells via necrosis and caspase‑dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Auranofin promotes mitochondrial apoptosis by inducing annexin A5 expression and translocation in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Anti-Cancer Effects of Auranofin in Human Lung Cancer Cells by Increasing Intracellular ROS Levels and Depleting GSH Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Auranofin, an Anti-Rheumatic Gold Compound, Modulates Apoptosis by Elevating the Intracellular Calcium Concentration ([Ca2+]i) in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Auranofin-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 22. Auranofin and reactive oxygen species inhibit protein synthesis and regulate the level of the PLK1 protein in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. aurorabiolabs.com [aurorabiolabs.com]
- 25. media.cellsignal.com [media.cellsignal.com]
- 26. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ruvonoflast Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ruvonoflast (also known as NT-0796) is a potent and selective, central nervous system (CNS)-penetrant prodrug that inhibits the NLRP3 inflammasome.[1][2][3] Intracellularly, this compound is converted by carboxylesterase-1 (CES1) to its active carboxylic acid form, NDT-19795, which is a highly potent inhibitor of the NLRP3 inflammasome.[4] The NLRP3 inflammasome is a key component of the innate immune system and has been implicated in a wide range of inflammatory diseases. Aberrant activation of the NLRP3 inflammasome is associated with various disorders, including neurodegenerative diseases, metabolic syndrome, and cardiovascular diseases.[5] this compound has demonstrated the ability to inhibit the release of IL-1β in human peripheral blood mononuclear cells (PBMCs) with an IC50 value of 0.32 nM.[1][3][6] These application notes provide a detailed protocol for the preparation of a this compound stock solution and its application in cell culture experiments.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₂₃H₂₇N₃O₄ | [6] |
| Molecular Weight | 409.48 g/mol | [6] |
| Purity | ≥98% (HPLC recommended) | Commercial supplier data |
| Solubility | 100 mg/mL in DMSO | [6] |
| IC₅₀ (IL-1β release in human PBMCs) | 0.32 nM | [1][3][6] |
| In Vitro Working Concentration Range | 0.0001 - 10 µM | [1] |
| Storage of Powder | -20°C for 3 years, 4°C for 2 years | [6] |
| Storage of Stock Solution (in DMSO) | -80°C for 6 months, -20°C for 1 month | [6] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L x 0.001 L x 409.48 g/mol = 4.0948 mg
-
-
-
Weighing: Carefully weigh 4.1 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of cell culture grade DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath may be required to facilitate dissolution.
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]
Cell Treatment with this compound
This protocol provides a general guideline for treating cultured cells with this compound. The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition.
Materials:
-
Cultured cells in appropriate cell culture vessels
-
Complete cell culture medium
-
10 mM this compound stock solution
-
Sterile pipettes and filter tips
Procedure:
-
Cell Seeding: Seed cells at the desired density in a multi-well plate or other culture vessel and allow them to adhere and stabilize overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Working Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare a series of dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. A starting range of 1 nM to 10 µM is suggested.
-
Important: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Add the freshly prepared medium containing the desired concentration of this compound (or vehicle control) to the respective wells.
-
-
Incubation: Incubate the cells for the desired period. For studies on NLRP3 inflammasome inhibition, a pre-incubation with this compound for 1-2 hours before stimulation with an inflammasome activator (e.g., LPS and ATP or nigericin) is common.
-
Downstream Analysis: Following incubation, proceed with the desired downstream assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), ELISA for cytokine measurement (e.g., IL-1β), or Western blotting for protein analysis.
Visualizations
This compound Mechanism of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drughunter.com [drughunter.com]
- 3. This compound (NT-0796) | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. The ester-containing prodrug NT-0796 enhances delivery of the NLRP3 inflammasome inhibitor NDT-19795 to monocytic cells expressing carboxylesterase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Ruvonoflast: Application Notes and Protocols for Optimal Treatment Duration
Initial Search and Information Scarcity
A comprehensive search of publicly available scientific literature and clinical trial databases for "ruvonoflast" did not yield any specific results. It is possible that "this compound" is a novel compound with limited public information, a developmental codename not yet widely disclosed, or a potential misspelling of another therapeutic agent. The information presented in these application notes is therefore based on general principles of drug development and optimization of treatment duration for novel therapeutics. Researchers are strongly encouraged to consult any specific preclinical or clinical data available to them for this compound.
I. General Principles for Determining Optimal Treatment Duration
The determination of an optimal treatment duration for any new therapeutic agent is a critical aspect of drug development, aiming to maximize efficacy while minimizing toxicity and the potential for drug resistance. This process is typically iterative and involves a combination of preclinical studies and phased clinical trials.
Key Factors Influencing Treatment Duration:
-
Disease Pathophysiology: The nature of the target disease (acute, chronic, relapsing-remitting) is a primary determinant.
-
Mechanism of Action: The drug's molecular mechanism and the expected time to elicit a physiological response.
-
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) profile of the drug.
-
Pharmacodynamics (PD): The relationship between drug concentration and the observed therapeutic effect.
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Efficacy and Safety: Balancing the therapeutic benefit with the risk of adverse events over time.
II. Preclinical Assessment of Treatment Duration
Preclinical studies in relevant in vitro and in vivo models provide the foundational data to hypothesize an optimal treatment duration.
Table 1: Key Preclinical Experiments to Inform Treatment Duration
| Experiment | Methodology | Key Outputs | Relevance to Treatment Duration |
| In Vitro Potency and Time-Course Studies | Cell-based assays measuring target engagement and downstream signaling over time. | IC50/EC50 values, time to maximal effect, duration of effect after washout. | Establishes the temporal dynamics of drug action at the cellular level. |
| In Vivo Pharmacokinetic Studies | Single and multiple-dosing studies in animal models (e.g., rodents, non-human primates). | Cmax, Tmax, AUC, half-life (t½), clearance, volume of distribution. | Predicts the dosing frequency required to maintain therapeutic concentrations. |
| In Vivo Efficacy Studies (Dose-Response and Duration-Response) | Treatment of disease models with varying doses and for different durations. | Tumor growth inhibition, reduction in inflammatory markers, behavioral changes, etc. | Directly assesses the relationship between treatment length and therapeutic outcome. |
| Toxicology Studies | Acute, sub-chronic, and chronic toxicology studies in at least two species. | No-Observed-Adverse-Effect Level (NOAEL), organ-specific toxicities. | Defines the safety window and identifies potential cumulative toxicities that may limit long-term treatment. |
Experimental Protocol: In Vivo Duration-Response Study in a Xenograft Model
Objective: To determine the effect of varying this compound treatment durations on tumor growth in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Cancer cell line of interest
-
This compound (formulated for in vivo administration)
-
Vehicle control
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Methodology:
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest and resuspend cells in an appropriate medium (e.g., Matrigel).
-
Subcutaneously implant 1 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth daily using calipers.
-
Once tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).
-
-
Treatment Administration:
-
Administer this compound at a pre-determined optimal dose (from dose-response studies) via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Administer vehicle control to the control group.
-
Treatment groups will have staggered stop dates (e.g., 2, 4, 6, and 8 weeks of continuous daily dosing). A continuous treatment group will also be maintained.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe animals for any signs of toxicity.
-
After the designated treatment duration for each group, cease dosing and continue to monitor tumor growth until tumors reach a predetermined endpoint (e.g., 1500 mm³).
-
-
Data Analysis:
-
Plot mean tumor volume over time for each group.
-
Calculate tumor growth inhibition (TGI) for each treatment duration.
-
Analyze time to tumor regrowth after treatment cessation.
-
III. Clinical Development and Optimization of Treatment Duration
Data from preclinical studies inform the design of Phase I, II, and III clinical trials, where the optimal treatment duration is further refined.
Table 2: Clinical Trial Phases and Contribution to Determining Treatment Duration
| Clinical Trial Phase | Primary Objective | Typical Duration of Treatment | Contribution to Optimal Duration |
| Phase I | Safety, tolerability, and pharmacokinetics in healthy volunteers or patients. | Single ascending dose, multiple ascending doses over a short period (e.g., 7-28 days). | Establishes the initial safety profile and PK in humans, guiding dose and frequency for Phase II. |
| Phase II | Efficacy and further safety assessment in a small group of patients with the target disease. | Varies by indication; often several months to observe a therapeutic effect. May include different duration arms. | Provides the first evidence of clinical activity and helps to identify a potentially effective treatment duration. |
| Phase III | Confirmation of efficacy and safety in a large, randomized, controlled trial. | Typically longer-term, reflecting the intended clinical use. May include a pre-specified duration or be event-driven. | Definitive assessment of the benefit-risk profile over a prolonged period, leading to regulatory approval for a specific duration. |
| Phase IV (Post-Marketing) | Long-term safety and effectiveness in the general patient population. | As prescribed in clinical practice. | Monitors for rare or long-term side effects and can lead to adjustments in recommended treatment duration. |
IV. Visualizing Key Concepts
Signaling Pathway of a Hypothetical Kinase Inhibitor
The following diagram illustrates a generic signaling pathway that could be targeted by a drug like this compound, assuming it is a kinase inhibitor.
Caption: Hypothetical signaling cascade inhibited by this compound.
Experimental Workflow for Duration-Response Study
This diagram outlines the logical flow of the in vivo experiment described in the protocol above.
Caption: Workflow for an in vivo treatment duration study.
V. Conclusion and Future Directions
The optimal treatment duration for this compound will ultimately be defined through a rigorous and systematic process of preclinical and clinical investigation. The protocols and principles outlined in these application notes provide a general framework for this process. As data for this compound becomes available, these general templates should be replaced with specific experimental designs and clinical trial protocols tailored to its unique pharmacological profile and the intended therapeutic indication. Continuous evaluation of long-term efficacy and safety data will be essential to refine treatment paradigms and ensure optimal patient outcomes.
Troubleshooting & Optimization
Ruvonoflast not dissolving in [solvent]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the dissolution of Ruvonoflast.
Troubleshooting Guide: this compound Dissolution Issues
Problem: this compound is not dissolving in the selected solvent.
This guide provides a systematic approach to troubleshoot and resolve dissolution problems with this compound.
Step 1: Verify Experimental Conditions
Ensure that the experimental parameters are correctly set. Minor variations in temperature, stirring speed, or solvent volume can significantly impact dissolution.
-
Question: Have you confirmed the accuracy of the solvent volume and the weight of this compound?
-
Question: Is the stirring/agitation speed and duration adequate for the expected dissolution time?
-
Question: Have you calibrated your temperature probe recently to ensure the correct dissolution temperature?
Step 2: Assess Solvent Purity and Grade
The purity and grade of the solvent are critical. Impurities or water content can alter the solvent's properties and hinder dissolution.
-
Question: Are you using a high-purity, anhydrous grade solvent suitable for your application?
-
Question: Has the solvent been properly stored to prevent water absorption or degradation?
Step 3: Consider Sonication or Gentle Heating
For compounds that are slow to dissolve, mechanical or thermal energy can be applied.
-
Protocol: Place the sample in a sonicator bath for 5-15 minute intervals. Monitor the temperature to avoid degradation of this compound.
-
Protocol: Gently warm the solution while stirring. It is crucial to have prior knowledge of this compound's thermal stability to prevent decomposition.
Step 4: Evaluate Particle Size and Solid-State Form
The physical properties of the this compound powder can affect its dissolution rate.
-
Question: What is the particle size of your this compound batch? Smaller particles have a larger surface area and tend to dissolve faster.
-
Question: Are you aware of any different polymorphic or salt forms of this compound that may have different solubility profiles?
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in [Solvent A]. What should I do?
A1: First, verify your experimental setup as detailed in Step 1 of the troubleshooting guide. If conditions are correct, consider the possibility that this compound has low solubility in [Solvent A]. You may need to try an alternative solvent or a co-solvent system. Refer to the solubility data in Table 1 for guidance.
Q2: Can I heat the solution to dissolve this compound?
A2: Gentle heating can aid dissolution, but you must first confirm the thermal stability of this compound to avoid degradation. We recommend running a preliminary thermal stability test using a small amount of material.
Q3: Does the solid form of this compound affect its solubility?
A3: Yes, different solid-state forms (e.g., polymorphs, solvates, or salts) of a compound can exhibit significantly different solubilities. If you are experiencing inconsistent dissolution, it may be beneficial to characterize the solid form of your this compound sample using techniques such as X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).
Quantitative Data Summary
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility (mg/mL) at 25°C | Notes |
| DMSO | > 100 | Forms a stable solution. |
| Ethanol | 10 - 20 | Dissolution may be slow. |
| Water | < 0.1 | Practically insoluble. |
| PBS (pH 7.4) | < 0.1 | Insoluble in aqueous buffers. |
| Propylene Glycol | 20 - 40 | Can be used as a co-solvent. |
Key Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the suspension using a 0.22 µm syringe filter to remove undissolved solids.
-
Analyze the concentration of this compound in the clear filtrate using a validated analytical method (e.g., HPLC-UV).
-
Repeat the experiment in triplicate to ensure reproducibility.
Visualizations
Ruvonoflast toxicity in [cell line] at high concentrations
Technical Support Center: Ruvonoflast Toxicity Profiling
Frequently Asked questions (FAQs)
Q1: What is the proposed mechanism of action for this compound at high concentrations?
A1: At high concentrations, this compound is hypothesized to induce significant cellular stress, leading to cytotoxicity. The primary proposed mechanism is the induction of apoptosis through the intrinsic pathway, initiated by mitochondrial stress. This involves the release of cytochrome c and the subsequent activation of the caspase cascade, leading to programmed cell death.[1][2][3]
Q2: In which types of cell lines is this compound expected to be most toxic?
A2: this compound is anticipated to show the highest toxicity in rapidly proliferating cancer cell lines. Based on preliminary hypothetical data, diffuse large B-cell lymphoma (DLBCL), triple-negative breast cancer (TNBC), and non-small cell lung cancer (NSCLC) cell lines appear to be particularly sensitive. However, its cytotoxic effects are likely broad-spectrum against various cancer types.
Q3: What are the expected off-target effects at high concentrations?
A3: At high concentrations, there is a potential for off-target effects, which may contribute to toxicity in non-cancerous cell lines.[4][5] Researchers should exercise caution and include appropriate normal cell line controls (e.g., fibroblasts, epithelial cells) in their experiments to assess the therapeutic index.[6]
Q4: How does this compound's toxicity profile compare to standard chemotherapeutic agents?
A4: this compound is a novel agent, and direct comparisons are still under investigation. Hypothetically, it may exhibit a different toxicity profile from traditional DNA-damaging agents. Unlike drugs that cause widespread DNA damage, this compound's targeted induction of apoptosis could potentially lead to a more controlled and specific anti-cancer effect, though this requires extensive validation.[7]
Quantitative Data Summary: this compound Cytotoxicity
The following table summarizes hypothetical IC50 (half-maximal inhibitory concentration) values for this compound in various cancer cell lines after a 48-hour exposure period, as determined by a standard MTT assay.
| Cell Line | Cancer Type | IC50 (µM) |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma (DLBCL) | 15.2 |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 22.5 |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | 35.8 |
| HCT116 | Colorectal Cancer | 41.3 |
| MRC-5 | Normal Lung Fibroblast | > 100 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol measures cell viability by assessing the metabolic activity of cells.[8]
Materials:
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This compound stock solution (dissolved in DMSO)
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Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) and untreated control wells. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: LDH Assay for Cytotoxicity
This assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[9]
Materials:
-
LDH cytotoxicity detection kit
-
96-well plates with cultured cells treated with this compound
-
Lysis buffer (provided in the kit)
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Microplate reader
Procedure:
-
Prepare Controls: Set up wells for:
-
Background control (medium only)
-
Untreated control (cells with vehicle)
-
Maximum LDH release control (cells treated with lysis buffer)
-
-
Sample Collection: After the this compound treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Add Reaction Mixture: Add 50 µL of the LDH reaction mixture from the kit to each well.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Protocol 3: Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time in a 6-well plate.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the cells by flow cytometry within 1 hour.
Troubleshooting Guide
Q: My cell viability results are inconsistent between experiments. What could be the cause?
A: Inconsistent results can stem from several factors:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can alter cellular responses.
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Seeding Density: Ensure a uniform cell seeding density across all wells. Inconsistent cell numbers will lead to variability.
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Compound Solubility: this compound, if not fully dissolved, can precipitate at high concentrations, leading to inaccurate dosing.[10] Ensure the compound is completely in solution.
-
Pipetting Errors: Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate reagent delivery.
Q: I am observing high background signal in my LDH assay. What should I do?
A: High background can be caused by:
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Serum in Medium: Some components in serum can have LDH-like activity. It is advisable to use a serum-free medium for the assay if possible, or use a medium-only background control.
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Cell Lysis During Handling: Overly vigorous pipetting or centrifugation can prematurely lyse cells. Handle cells gently.
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Contamination: Microbial contamination can lead to LDH release. Ensure sterile techniques are used.
Q: In the MTT assay, the absorbance values are very low even in the control wells. Why is this happening?
A: Low absorbance values may be due to:
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Low Cell Number: The initial seeding density might be too low for the cell line being used. Optimize the cell number for a linear response.
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Metabolic State of Cells: Cells that are not in a logarithmic growth phase may have reduced metabolic activity.
-
Incorrect Incubation Time: The 4-hour incubation with MTT may not be sufficient for your cell line. You may need to optimize this incubation time.
Q: Why do higher concentrations of this compound sometimes show less toxicity than intermediate concentrations in viability assays?
A: This non-linear dose-response can be due to:
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Compound Precipitation: At very high concentrations, the compound may precipitate out of the solution, reducing the effective concentration in contact with the cells.[10]
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Assay Interference: The compound itself might interfere with the assay reagents at high concentrations. For example, it could have reducing properties that affect the MTT reagent.[10]
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Rapid Necrosis: At extremely high concentrations, the compound might induce rapid necrosis instead of apoptosis. Some viability assays that measure metabolic activity might not accurately capture very rapid cell death.
Visual Guides
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Caption: Experimental workflow for in vitro toxicity testing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. probiologists.com [probiologists.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Anticancer Drug Toxicities: Paradigm Shift in Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ruvonoflast Concentration for NLRP3 Inflammasome Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ruvonoflast (NT-0796), a potent and selective NLRP3 inflammasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as NT-0796) is an orally active and CNS-penetrant prodrug of a selective NLRP3 inflammasome inhibitor.[1] It is an isopropyl ester that is converted intracellularly to its active carboxylic acid form, NDT-19795.[2][3] this compound inhibits the NLRP3 inflammasome, a key component of the innate immune system. Dysregulated activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.[4] By inhibiting NLRP3, this compound blocks the release of pro-inflammatory cytokines IL-1β and IL-18, thereby reducing inflammation.[5]
Q2: What is the potency of this compound?
This compound is a highly potent inhibitor of the NLRP3 inflammasome. The active form has been shown to inhibit IL-1β release in human peripheral blood mononuclear cells (PBMCs) with the following IC50 value:
| Compound | Assay | Cell Type | IC50 (nM) |
| This compound (active form) | IL-1β Release | Human PBMCs | 0.32 |
| Data sourced from MedChemExpress and preclinical studies.[1] |
Q3: What are the key steps in the NLRP3 inflammasome signaling pathway?
The activation of the NLRP3 inflammasome is a two-step process:
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Priming (Signal 1): This initial step is triggered by microbial components or endogenous cytokines, leading to the activation of the transcription factor NF-κB. This results in the increased expression of NLRP3 and pro-interleukin-1β (pro-IL-1β).[6][7]
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Activation (Signal 2): A variety of stimuli, including extracellular ATP, pore-forming toxins, and crystalline substances, can trigger the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. Assembly leads to the auto-activation of caspase-1.[6][7][8]
Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, which are subsequently secreted from the cell.[8] It also cleaves gasdermin D, leading to a form of inflammatory cell death called pyroptosis.[8]
Caption: NLRP3 Inflammasome Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol: Measuring IL-1β Release from LPS and ATP-stimulated THP-1 Monocytes
This protocol describes a common in vitro assay to assess the inhibitory activity of this compound on the NLRP3 inflammasome.
Materials:
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Human THP-1 monocytes
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RPMI-1640 cell culture medium
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Fetal Bovine Serum (FBS)
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Phorbol 12-myristate 13-acetate (PMA)
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Lipopolysaccharide (LPS)
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Adenosine 5'-triphosphate (ATP)
-
This compound (NT-0796)
-
DMSO (vehicle control)
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Human IL-1β ELISA kit
-
96-well cell culture plates
Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS.
-
To differentiate monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and treat with 100 ng/mL PMA for 48-72 hours.
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After differentiation, wash the cells with fresh, serum-free media.
-
-
Priming (Signal 1):
-
Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free media. It is recommended to start with a concentration range spanning several logs around the known IC50 (e.g., 0.01 nM to 100 nM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
After the LPS priming step, remove the media and add the media containing the different concentrations of this compound or vehicle control.
-
Incubate for 1 hour.
-
-
Activation (Signal 2):
-
Prepare a fresh solution of ATP in serum-free media.
-
Add ATP to each well to a final concentration of 5 mM to activate the NLRP3 inflammasome.
-
Incubate for 1 hour.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatant.
-
Measure the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each this compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
-
Caption: General experimental workflow for evaluating this compound's inhibitory effect on the NLRP3 inflammasome.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background IL-1β in unstimulated cells | - Cell contamination (e.g., mycoplasma).- Over-confluence of cells leading to stress.- Reagents contaminated with endotoxin. | - Test for and eliminate mycoplasma contamination.- Ensure optimal cell seeding density.- Use endotoxin-free reagents and consumables. |
| Low or no IL-1β release after stimulation | - Inefficient priming with LPS.- Inactive ATP.- Insufficient cell number.- Cell line not responsive. | - Titrate LPS concentration and incubation time.- Prepare fresh ATP solution immediately before use.- Optimize cell seeding density.- Verify the responsiveness of the THP-1 cell line. |
| High variability between replicate wells | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the 96-well plate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting technique.- Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
| This compound shows lower than expected potency | - Incorrect concentration calculations.- this compound degradation.- Suboptimal pre-incubation time.- Cell type differences. | - Double-check all dilution calculations.- Prepare fresh stock solutions of this compound and store them properly.- Optimize the inhibitor pre-incubation time (e.g., 30-60 minutes).- Potency can vary between cell types; consider using primary human monocytes for comparison. |
| Inconsistent results across experiments | - Variation in cell passage number.- Inconsistent incubation times.- Lot-to-lot variability of reagents (LPS, FBS). | - Use cells within a consistent and low passage number range.- Strictly adhere to the optimized incubation times for each step.- Test new lots of critical reagents before use in large-scale experiments. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Clinical Candidate NT-0796, a Brain-Penetrant and Highly Potent NLRP3 Inflammasome Inhibitor for Neuroinflammatory Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the NLRP3 inflammasome for inflammatory disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nodthera.com [nodthera.com]
- 6. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
Ruvonoflast degradation and storage issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of potential degradation issues related to Ruvonoflast.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder and solutions?
A1: For long-term storage, this compound solid powder should be stored at -20°C to -80°C, protected from light and moisture. For short-term storage, 2-8°C is acceptable for up to one month. Stock solutions of this compound should be prepared fresh for each experiment. If storage of solutions is unavoidable, they should be aliquoted and stored at -80°C for no longer than two weeks to minimize degradation. Avoid repeated freeze-thaw cycles.
Q2: What are the primary degradation pathways for this compound?
A2: this compound is susceptible to two primary degradation pathways:
-
Oxidation: The presence of oxidative agents or exposure to air can lead to the oxidation of sensitive functional groups within the this compound molecule.
-
Hydrolysis: In aqueous solutions, this compound can undergo hydrolysis, particularly at non-neutral pH.
Q3: My experimental results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results can stem from several factors related to this compound's stability. One common cause is the degradation of the compound due to improper storage or handling. It is also crucial to ensure the quality and purity of the solvent used for reconstitution. Refer to the troubleshooting guide below for a more detailed approach to identifying the source of inconsistency.
Q4: Can I use antioxidants or other stabilizers with this compound?
A4: The use of antioxidants or stabilizers with this compound has not been extensively studied. The addition of such agents could potentially interfere with the biological activity of this compound or complicate downstream analysis. It is recommended to first optimize handling and storage procedures to minimize degradation before considering the use of additives.
Troubleshooting Guides
Issue 1: Loss of this compound Potency or Activity
-
Symptom: Decreased or no observable effect in biological assays compared to previous experiments.
-
Possible Cause: Degradation of this compound.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that both the solid compound and any prepared solutions have been stored at the recommended temperatures and protected from light.
-
Assess Solution Age: Determine the age of the this compound solution used. Freshly prepared solutions are always recommended.
-
Check for Contaminants: Ensure that all reagents and solvents used are of high purity and free from oxidizing agents or significant pH shifts.
-
Perform Purity Analysis: If possible, analyze the purity of the this compound stock using a suitable analytical method such as HPLC to check for the presence of degradation products.
-
Issue 2: Unexpected Peaks in Analytical Chromatography (e.g., HPLC, LC-MS)
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Symptom: Appearance of new peaks in the chromatogram that were not present in the initial analysis of the compound.
-
Possible Cause: this compound degradation into one or more byproducts.
-
Troubleshooting Steps:
-
Review Sample Preparation: Scrutinize the sample preparation workflow for any steps that might induce degradation, such as prolonged exposure to room temperature, incompatible solvents, or extreme pH.
-
Analyze Blank Samples: Run a blank (solvent only) to rule out contamination from the solvent or instrument.
-
Conduct Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed by intentionally exposing this compound to harsh conditions (e.g., acid, base, peroxide, heat, light).
-
Data Presentation
Table 1: this compound Stability in Different Solvents at 4°C
| Solvent | Time (Hours) | This compound Purity (%) |
| DMSO | 0 | 99.5 |
| 24 | 99.2 | |
| 48 | 98.9 | |
| Ethanol | 0 | 99.6 |
| 24 | 97.5 | |
| 48 | 95.1 | |
| PBS (pH 7.4) | 0 | 99.4 |
| 24 | 92.1 | |
| 48 | 85.3 |
Table 2: Effect of Temperature on this compound Stability in DMSO
| Temperature | Time (Days) | This compound Purity (%) |
| 25°C (Room Temp) | 0 | 99.5 |
| 1 | 96.2 | |
| 3 | 90.8 | |
| 4°C | 0 | 99.5 |
| 1 | 99.2 | |
| 3 | 98.5 | |
| -20°C | 0 | 99.5 |
| 1 | 99.5 | |
| 3 | 99.4 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
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Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the powder is completely dissolved.
-
If not for immediate use, aliquot the stock solution into smaller volumes in tightly sealed, light-protecting tubes and store at -80°C.
Protocol 2: HPLC-Based Stability Assessment of this compound
-
System Preparation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in the desired solvent.
-
For stability testing, incubate the solution under the desired conditions (e.g., specific temperature, pH).
-
At each time point, dilute the sample to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.
-
-
Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Monitor the peak area of the parent this compound peak and any new peaks that appear over time.
-
Calculate the percentage of remaining this compound and the formation of degradation products.
-
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for troubleshooting inconsistent experimental results.
Ruvonoflast Off-Target Effects: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Ruvonoflast in experimental systems. The information is intended to help researchers design experiments, interpret data, and troubleshoot unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an inhibitor of the NLRP3 inflammasome, a multi-protein complex involved in the inflammatory response. Its primary therapeutic effect is expected to be mediated through the downstream inhibition of pro-inflammatory cytokine production, such as IL-1β and IL-18.
Q2: What are potential off-target effects, and why are they a concern for a selective inhibitor like this compound?
Off-target effects refer to the interaction of a drug with proteins other than its intended target. Even highly selective inhibitors can exhibit off-target activities, which may lead to unexpected experimental results, misinterpretation of data, or potential safety concerns in clinical development. For an NLRP3 inhibitor, off-target effects could involve other inflammasomes, kinases, or signaling pathways.
Q3: What types of experimental systems are used to identify off-target effects?
A variety of in vitro and in vivo systems are employed to characterize the selectivity and potential off-target profile of a compound like this compound. These include:
-
Biochemical Assays: Kinase profiling panels to screen against a broad range of kinases.
-
Cell-Based Assays: Cellular thermal shift assays (CETSA) to assess target engagement in a cellular context, and functional assays to measure effects on various signaling pathways.
-
Proteomics: Chemical proteomics to identify protein interactors in an unbiased manner.
-
In Vivo Models: Safety pharmacology studies in animal models to assess physiological effects on the central nervous, cardiovascular, and respiratory systems.
Troubleshooting Guide: Unexpected Experimental Results
Encountering unexpected results is a common part of preclinical research. This guide provides a structured approach to troubleshooting potential off-target effects of this compound.
Issue 1: Unexplained Cell Viability or Proliferation Changes
Possible Cause: Off-target inhibition of kinases crucial for cell survival or proliferation.
Troubleshooting Steps:
-
Review Kinase Selectivity Data: If available, consult broad kinase screening data for this compound to identify potential off-target kinases that are known to regulate cell cycle or apoptosis.
-
Perform Dose-Response Analysis: Determine if the effect on cell viability is dose-dependent and correlates with the IC50 for NLRP3 inhibition. A significant deviation may suggest an off-target effect.
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Use a Structurally Unrelated NLRP3 Inhibitor: Compare the phenotype observed with this compound to that of another NLRP3 inhibitor with a different chemical scaffold. A similar effect with both compounds strengthens the evidence for on-target activity, while a different outcome points towards a potential off-target effect of this compound.
-
Rescue Experiment: If a specific off-target kinase is suspected, attempt a rescue experiment by overexpressing a drug-resistant mutant of that kinase.
Issue 2: Alterations in Unrelated Signaling Pathways
Possible Cause: Off-target modulation of upstream or parallel signaling pathways. For example, some small molecules have been reported to affect pathways like NF-κB independently of their primary target.
Troubleshooting Steps:
-
Pathway-Specific Reporter Assays: Utilize reporter assays for common signaling pathways (e.g., NF-κB, MAPK, JAK/STAT) to assess the activity of this compound on these pathways.
-
Western Blot Analysis: Examine the phosphorylation status of key proteins in suspected off-target pathways.
-
Consult Public Databases: Use resources like ChEMBL or PubChem to investigate if the chemical scaffold of this compound has been associated with activity against other targets.
Data on Off-Target Screening Methodologies
While specific off-target data for this compound is not publicly available, the following tables summarize common experimental approaches used to characterize the selectivity of small molecule inhibitors.
Table 1: In Vitro Off-Target Profiling Techniques
| Technique | Description | Typical Output |
| Kinase Panel Screening | A large panel of purified kinases is used to assess the inhibitory activity of the compound at one or more concentrations. | Percent inhibition at a given concentration or IC50/Ki values for a range of kinases. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of proteins upon ligand binding in intact cells or cell lysates. | A shift in the melting temperature (Tm) of a protein indicates target engagement. |
| Chemical Proteomics | Utilizes affinity-based probes or immobilized compounds to pull down interacting proteins from a cell lysate, which are then identified by mass spectrometry. | A list of potential protein interactors. |
| hERG Channel Assay | An in vitro electrophysiology assay to assess the potential for a compound to block the hERG potassium channel, a common cause of drug-induced cardiac arrhythmias. | IC50 value for hERG channel inhibition. |
Table 2: In Vivo Safety Pharmacology Endpoints
| System | Key Parameters Measured | Experimental Model |
| Central Nervous System (CNS) | Behavioral changes, motor coordination, body temperature. | Irwin test or Functional Observational Battery (FOB) in rodents. |
| Cardiovascular System | Blood pressure, heart rate, electrocardiogram (ECG). | Telemetry in conscious large animals (e.g., dogs, non-human primates). |
| Respiratory System | Respiratory rate, tidal volume, hemoglobin oxygen saturation. | Whole-body plethysmography in conscious rodents. |
Experimental Protocols
Protocol 1: General Kinase Profiling
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Plate Preparation: In a multi-well plate, add the kinase, a suitable substrate, and ATP.
-
Compound Addition: Add this compound at various concentrations. Include a positive control (a known inhibitor for that kinase) and a negative control (vehicle).
-
Incubation: Incubate the plate at the optimal temperature and time for the specific kinase reaction.
-
Detection: Measure the kinase activity using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based).
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures.
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Cell Lysis: Lyse the cells to release the proteins.
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Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
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Protein Detection: Analyze the amount of the target protein (NLRP3) and potential off-targets in the soluble fraction by Western blot or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the drug indicates target engagement.
Visualizing Experimental Workflows and Pathways
Caption: Workflow for identifying this compound off-target effects.
Caption: Simplified NLRP3 inflammasome signaling pathway.
Technical Support Center: Optimizing Ruvonoflast (NT-0796) In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of Ruvonoflast (NT-0796), a potent and selective NLRP3 inflammasome inhibitor.
Troubleshooting Guide
This section addresses specific issues that may arise during in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Suboptimal or Variable Efficacy | Inadequate Prodrug Conversion: this compound is an isopropyl ester prodrug that requires intracellular conversion to its active carboxylic acid form, NDT-19795, by carboxylesterase-1 (CES-1). Standard laboratory mice have different CES-1 expression and activity compared to humans, which can lead to inefficient activation of the prodrug.[1][2] | 1. Utilize a Humanized Mouse Model: Employ a mouse line expressing human CES-1 to ensure more clinically relevant pharmacokinetic and pharmacodynamic profiling.[2] 2. In Vitro Confirmation: Confirm the metabolic activation of this compound in your target cells (e.g., primary macrophages) in vitro before proceeding with extensive in vivo studies. |
| Poor Oral Bioavailability: As a small molecule, this compound's absorption can be influenced by its formulation and the gastrointestinal environment of the animal model. | 1. Formulation Optimization: For oral gavage, ensure this compound is properly formulated. A common vehicle for preclinical oral administration of similar compounds is a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na).[3] Another suggested general formula for poorly soluble compounds is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline/PBS.[3] Ensure the formulation is a homogenous suspension before each administration. 2. Standardize Feeding Protocols: Food can significantly impact the absorption of orally administered drugs. Implement a consistent fasting period for all animals before dosing to minimize variability. | |
| Inconsistent Results Between Studies | Differences in Animal Models: The efficacy of this compound, particularly in metabolic studies, is highly dependent on the specific animal model and its inflammatory status. The drug's weight-loss effects are observed in diet-induced obese (DIO) mice but not in lean, non-obese mice.[1] | 1. Model Characterization: Thoroughly characterize your DIO model to ensure a consistent and robust inflammatory phenotype before initiating treatment. 2. Consistent Diet: Use a standardized high-fat diet (e.g., 60 kcal% fat) to induce obesity and maintain it throughout the study.[4] |
| Lack of Target Engagement | Insufficient CNS Penetration for Neuroinflammation Models: While this compound is designed to be CNS-penetrant, achieving therapeutic concentrations in the brain is crucial for neuroinflammatory models.[5][6] | 1. Pharmacokinetic Analysis: Conduct pharmacokinetic studies to measure the brain-to-blood ratio of this compound and its active metabolite in your specific model and dosing regimen. A brain-to-blood ratio of 0.79 has been reported in mice.[5] 2. Dose Escalation: If target engagement is low, consider a carefully planned dose-escalation study, while monitoring for any potential toxicity. |
Frequently Asked Questions (FAQs)
Mechanism of Action and Formulation
Q1: What is the mechanism of action of this compound (NT-0796)?
A1: this compound is a prodrug that selectively inhibits the NLRP3 inflammasome.[5] It is an isopropyl ester that, once inside the cell, is converted by carboxylesterase-1 (CES-1) into its active carboxylic acid form, NDT-19795.[6] The active form then inhibits the assembly and activation of the NLRP3 inflammasome, a key component of the innate immune system involved in the production of pro-inflammatory cytokines IL-1β and IL-18.[7][8]
Q2: How should I formulate this compound for oral administration in mice?
A2: For oral gavage in mice, a common approach for compounds with similar characteristics is to prepare a homogeneous suspension. A frequently used vehicle is 0.5% carboxymethylcellulose sodium (CMC-Na) in water.[3] Alternatively, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be considered for poorly soluble compounds, ensuring the DMSO concentration is kept low to avoid toxicity.[3] It is crucial to ensure the suspension is well-mixed before each administration to guarantee consistent dosing.
In Vivo Efficacy and Experimental Design
Q3: In which in vivo models has this compound shown efficacy?
A3: this compound has demonstrated significant efficacy in preclinical mouse models of diet-induced obesity (DIO).[9][10] In these models, it has been shown to reverse obesity, reduce systemic inflammation, and decrease astrogliosis. Its efficacy is linked to its ability to penetrate the central nervous system and reduce hypothalamic inflammation.[10]
Q4: What are the key considerations for designing an in vivo study to evaluate this compound's efficacy in a DIO model?
A4: Key considerations include:
-
Animal Model: Use a well-characterized DIO model, typically induced by a high-fat diet (e.g., 60% kcal from fat) for a sufficient duration (e.g., 10-15 weeks).[4]
-
Humanized Mice: Due to differences in prodrug activation, using mice expressing human CES-1 is highly recommended for more translatable results.[1][2]
-
Dosing Regimen: In DIO mouse models, oral administration of this compound at doses ranging from 3-100 mg/kg, often administered three times a day, has been reported to be effective.[5]
-
Combination Therapy: Consider combination studies with agents like the GLP-1 receptor agonist semaglutide, as this has been shown to enhance weight loss effects.[9][10]
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Outcome Measures: Assess body weight, food intake, body composition (fat vs. lean mass), and relevant biomarkers of inflammation (e.g., IL-1β, CRP) and metabolic health.[9][10]
Q5: Can I use this compound in other inflammatory models?
A5: Given its mechanism of action as an NLRP3 inhibitor, this compound has therapeutic potential in a range of NLRP3-driven diseases, including neurodegenerative disorders like Parkinson's and Alzheimer's disease.[5][6] When designing studies for these models, ensuring adequate CNS penetration and target engagement will be critical.
Data Presentation
Preclinical Efficacy of this compound in a Diet-Induced Obesity (DIO) Mouse Model
| Treatment Group | Dose and Route | Duration | Key Efficacy Outcomes | Reference |
| This compound (NT-0796) | 100 mg/kg, p.o., three times a day | 28 days | - 19% reduction in body weight | |
| Semaglutide | 0.01 mg/kg, once daily | 28 days | - 21.5% reduction in body weight | |
| Calorie Restriction | - | 28 days | - 16.9% reduction in body weight | |
| This compound (NT-0796) + Semaglutide | 100 mg/kg (p.o., tid) + 0.005 mg/kg (s.c., qd) | 28 days | - Nearly two-fold greater weight loss compared to semaglutide alone (23% vs. ~12%) |
Preclinical Pharmacokinetics of this compound (NT-0796)
| Parameter | Value | Species | Dose and Route | Reference |
| Brain-to-Blood Ratio | 0.79 | Mouse | 3 mg/kg, i.v. | [5] |
| IC50 (IL-1β release) | 0.32 nM | Human PBMC | In vitro | [5] |
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model for Efficacy Testing
-
Animal Model: Male C57BL/6J mice are a commonly used strain.[4] For optimal translatability, a humanized mouse line expressing human CES-1 is recommended.[1][2]
-
Diet and Induction of Obesity:
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House animals in a temperature-controlled environment with a 12-hour light-dark cycle.
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At 8-12 weeks of age, switch mice to a high-fat diet (HFD), with 60% of calories derived from fat, for 9-12 weeks to induce obesity.[6]
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A control group should be maintained on a standard chow diet.
-
-
Formulation Preparation:
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Prepare this compound (NT-0796) as a suspension in a suitable vehicle, such as 0.5% CMC-Na.
-
Ensure the suspension is homogenized before each administration.
-
-
Dosing:
-
Acclimatize the animals to handling and the dosing procedure (e.g., oral gavage) for several days before the start of the experiment.
-
Administer this compound orally (p.o.) at the desired dose (e.g., 100 mg/kg) and frequency (e.g., three times a day).
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For combination studies, administer the partner drug (e.g., semaglutide, 0.005 mg/kg, subcutaneously, once daily) according to its established protocol.
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A vehicle control group should receive the same volume of the vehicle on the same schedule.
-
-
Monitoring and Endpoints:
-
Monitor body weight and food intake daily or several times per week.
-
At the end of the study, collect blood samples for analysis of inflammatory biomarkers (e.g., IL-1β, IL-1RA, CRP) and metabolic parameters.
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Collect brain tissue, particularly the hypothalamus, to assess neuroinflammation (e.g., by measuring glial fibrillary acidic protein expression).[9][10]
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Body composition (fat and lean mass) can be assessed using techniques like DEXA scans.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: NLRP3 Inflammasome Activation Pathway and this compound's Mechanism of Action.
Caption: Experimental Workflow for this compound Efficacy in a DIO Mouse Model.
Caption: Troubleshooting Logic for Suboptimal this compound In Vivo Efficacy.
References
- 1. alzforum.org [alzforum.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Clinical Candidate NT-0796, a Brain-Penetrant and Highly Potent NLRP3 Inflammasome Inhibitor for Neuroinflammatory Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Neuroinflammatory and Anti-Inflammatory Effects of the NLRP3 Inhibitor NT-0796 in Subjects with Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NLRP3 inhibitor NT-0796 enhances and sustains GLP-1R agonist-mediated weight loss in a murine diet-induced obesity model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The NLRP3 inhibitor NT‐0796 enhances and sustains GLP‐1R agonist‐mediated weight loss in a murine diet‐induced obesity model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting Ruvonoflast precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to Ruvonoflast precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our research?
This compound is a novel small molecule inhibitor targeting the hypothetical "Kinase Signaling Pathway 1" (KSP1), which is implicated in certain proliferative diseases. Its use in research is aimed at understanding the therapeutic potential of inhibiting this pathway.
Q2: We are observing precipitation after adding this compound to our cell culture media. What are the common causes?
Precipitation of compounds like this compound in cell culture media can be attributed to several factors:
-
Low Solubility: The intrinsic solubility of this compound in aqueous media at a neutral pH may be low.
-
Solvent Shock: If the stock solution of this compound is prepared in a strong organic solvent (e.g., DMSO), adding it directly to the aqueous media can cause the compound to crash out of solution. This is often referred to as "solvent shock."
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Media Components Interaction: Components in the cell culture media, such as salts, proteins, and pH buffers, can interact with this compound, leading to the formation of insoluble complexes.[1]
-
pH and Temperature: The pH and temperature of the media can significantly affect the solubility of this compound. Deviations from optimal conditions can reduce its solubility.[1]
-
High Concentration: The final concentration of this compound in the media might exceed its solubility limit.
Q3: How can we confirm that the observed precipitate is indeed this compound?
While visual inspection is a first step, it is not definitive. Analytical techniques are recommended to identify the precipitate. Methods such as High-Performance Liquid Chromatography (HPLC) can be used to analyze the precipitate after it has been isolated and redissolved in a suitable organic solvent. Other advanced techniques like X-ray fluorescence (XRF) or inductively coupled plasma mass spectrometry (ICP-MS) could also be employed to identify the components of complex precipitates.[1]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
Question: I am adding my this compound stock solution (in DMSO) to the cell culture media, and I see immediate cloudiness or precipitate formation. What should I do?
Answer: This is a common issue related to how the compound is introduced into the aqueous environment. Here are steps to troubleshoot this problem:
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Reduce Solvent Shock:
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Serial Dilution: Instead of adding the concentrated stock directly, perform a serial dilution in a small volume of media first. This gradual change in solvent composition can prevent the compound from precipitating.
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Pre-warming Media: Ensure your cell culture media is at the appropriate temperature (typically 37°C) before adding this compound.
-
-
Optimize Stock Solution Concentration:
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If possible, lower the concentration of your this compound stock solution. A lower stock concentration will result in a smaller volume of organic solvent being introduced into the media.
-
-
Final Concentration Check:
-
Verify that the intended final concentration of this compound in your media does not exceed its solubility limit under your experimental conditions.
-
Issue 2: Precipitation Over Time in the Incubator
Question: My media with this compound looks fine initially, but after a few hours in the incubator, I observe crystal formation. What is happening?
Answer: This delayed precipitation is often due to changes in the media over time or interactions with media components.
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pH Shift: The pH of cell culture media can change over time due to cellular metabolism. This pH shift can affect the solubility of this compound. It is advisable to monitor the pH of your media during the experiment.
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Interaction with Media Components: this compound may be slowly interacting with salts or proteins in the media, leading to the formation of insoluble complexes.[1] Consider using a simpler, serum-free media for initial solubility tests to identify potential interactions.
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Temperature Fluctuations: Ensure the incubator maintains a stable temperature, as temperature shifts can affect solubility.
Quantitative Data Summary
The following tables provide hypothetical solubility data for this compound under various conditions to guide your experimental setup.
Table 1: this compound Solubility in Different Solvents
| Solvent | Solubility (mM) |
| DMSO | 100 |
| Ethanol | 25 |
| PBS (pH 7.4) | 0.01 |
| RPMI-1640 + 10% FBS | 0.05 |
Table 2: Effect of pH on this compound Solubility in PBS
| pH | Solubility (µM) |
| 6.0 | 5 |
| 7.0 | 10 |
| 7.4 | 12 |
| 8.0 | 8 |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
Objective: To determine the highest concentration of this compound that can be achieved in a specific cell culture medium without precipitation.
Materials:
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This compound powder
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DMSO
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Your specific cell culture medium (e.g., RPMI-1640 + 10% FBS)
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Sterile microcentrifuge tubes
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Spectrophotometer or nephelometer
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
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Create a series of dilutions of the this compound stock solution in your cell culture medium. For example, prepare final concentrations ranging from 1 µM to 50 µM.
-
Include a vehicle control (DMSO only) at the highest volume used for the this compound dilutions.
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Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO2) for 24 hours.
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After incubation, visually inspect each tube for signs of precipitation.
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For a quantitative measure, centrifuge the tubes at a low speed (e.g., 500 x g for 5 minutes) to pellet any precipitate.
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Carefully collect the supernatant and measure the absorbance at a specific wavelength (e.g., 600 nm) or use a nephelometer to quantify turbidity.
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The highest concentration that does not show a significant increase in turbidity compared to the vehicle control is considered the maximum soluble concentration.
Visualizations
Caption: Hypothetical signaling pathway showing this compound inhibiting KSP1.
Caption: Logical workflow for troubleshooting this compound precipitation.
Caption: Experimental workflow for determining maximum soluble concentration.
References
Ruvonoflast interference with [specific detection method]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential interference caused by the NLRP3 inflammasome inhibitor, Ruvonoflast, during experimental analysis. Given that this compound is a novel compound, this guide is based on established principles of small molecule interference in common bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work? this compound is identified as a potent, brain-penetrant inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a key role in the innate immune system by activating inflammatory processes.[1][2] Its activation typically involves a two-step process of priming and activation, leading to the maturation and release of pro-inflammatory cytokines like IL-1β and IL-18.[1][2][3][4][5] this compound likely exerts its effect by directly or indirectly preventing the assembly or activation of this complex.
Q2: What is assay interference and why might a compound like this compound cause it? Assay interference occurs when a substance in a sample, such as a test compound, falsely alters the analytical result without having a true biological effect on the target being measured.[6] Small molecules like this compound, which possess complex chemical structures, can interfere with detection methods through various mechanisms. These include possessing intrinsic fluorescence (autofluorescence), absorbing light at assay wavelengths (quenching), non-specifically binding to assay reagents, or altering the ionization efficiency in mass spectrometry.[7][8]
Q3: My results are inconsistent when this compound is present. How do I begin to determine if this is due to assay interference? Inconsistent results are a primary indicator of potential interference. The first step is to run a series of control experiments. A crucial control is a "no-target" or "vehicle" control, where the assay is performed with all components, including this compound, but without the biological target (e.g., specific enzyme, antibody, or cell).[9] If you still observe a dose-dependent change in the signal, it strongly suggests that this compound is directly interfering with the detection method.
Troubleshooting Guides
Interference with Fluorescence-Based Assays
Fluorescence-based assays are widely used due to their high sensitivity but can be susceptible to interference from small molecules.[7][10]
Potential Problem: Unexpected Increase in Fluorescence Signal
This is often caused by the intrinsic fluorescence of the test compound (autofluorescence).
-
Troubleshooting Steps:
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Run a Compound-Only Control: Measure the fluorescence of this compound in the assay buffer at various concentrations without the assay's fluorescent probe. A significant signal indicates autofluorescence.
-
Perform a Spectral Scan: Determine the excitation and emission spectra of this compound. If there is a significant overlap with the spectra of your assay's fluorophore, interference is likely.
-
Mitigation Strategies:
-
Switch Fluorophores: Move to a "red-shifted" fluorophore with excitation and emission wavelengths that do not overlap with this compound's fluorescence profile.
-
Time-Resolved Fluorescence (TRF): If available, use a TRF-based assay. The long-lived signal of TRF probes allows the short-lived background fluorescence from the compound to decay before measurement.[9]
-
Pre-read Plate: Measure the fluorescence of the plate after adding this compound but before adding the detection reagent. This background can then be subtracted from the final signal.
-
-
Potential Problem: Unexpected Decrease in Fluorescence Signal
This can be caused by fluorescence quenching or the inner-filter effect, where the compound absorbs the excitation or emission light.[7]
-
Troubleshooting Steps:
-
Perform a Quenching Control: Measure the signal of the free fluorophore (not part of the biological assay) in the presence and absence of this compound. A dose-dependent decrease in signal indicates quenching.
-
Measure Absorbance Spectrum: Scan the absorbance spectrum of this compound. High absorbance at the excitation or emission wavelengths of your fluorophore suggests an inner-filter effect.[9]
-
Mitigation Strategies:
-
Reduce Path Length: Use low-volume, black microplates to minimize the distance light travels through the sample.
-
Adjust Concentrations: Lowering the concentration of the fluorophore may reduce the inner-filter effect.
-
Use an Orthogonal Assay: Switch to a non-optical detection method, such as mass spectrometry or a radiometric assay, which is not susceptible to this type of interference.[7]
-
-
Interference with Immunoassays
Immunoassays rely on the specific binding of antibodies to antigens. Small molecules can interfere with this process.[6][11]
Potential Problem: Falsely High or Low Analyte Concentration
This can result from cross-reactivity, non-specific binding, or steric hindrance.
-
Troubleshooting Steps:
-
Assess Linearity of Dilution: Serially dilute a sample containing a high concentration of the analyte and this compound. If interference is present, the measured concentration will not decrease linearly with the dilution factor.[12]
-
Perform a Spike-and-Recovery Test: Add a known amount of the analyte ("spike") to your sample matrix both with and without this compound. A poor recovery percentage in the presence of the compound suggests interference.[13]
-
Use an Alternative Antibody Pair: If using a sandwich ELISA, switch to a different pair of capture and detection antibodies that bind to different epitopes of the target analyte.
-
Mitigation Strategies:
-
Sample Dilution: Diluting the sample can often reduce the concentration of the interfering compound below its effective threshold.
-
Blocking Agents: The addition of specialized blocking agents or using assay diluents designed to minimize non-specific interactions can be effective.[11]
-
Alternative Assay Platform: If problems persist, consider using a different method, such as LC-MS/MS, which relies on a different detection principle.
-
-
Interference with Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity but is not immune to interference, most notably from matrix effects that alter ionization efficiency.[8]
Potential Problem: Poor Reproducibility and Inaccurate Quantification
This is often due to ion suppression or enhancement caused by co-eluting matrix components or the compound itself.
-
Troubleshooting Steps:
-
Post-Column Infusion Analysis: This experiment helps identify regions in the chromatogram where ion suppression or enhancement occurs. A constant infusion of the analyte post-column will show a dip or rise in signal if co-eluting substances interfere with ionization.
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled (SIL) internal standard is the gold standard for mitigating matrix effects. The SIL standard co-elutes with the analyte and experiences the same ionization effects, allowing for accurate correction.
-
Evaluate for Metabolites: this compound may be metabolized by cells or in vivo. These metabolites can have similar mass-to-charge ratios and potentially interfere with the detection of the parent compound or the internal standard.[14]
-
Mitigation Strategies:
-
Improve Chromatographic Separation: Modify the LC method (e.g., change the gradient, mobile phase, or column chemistry) to separate this compound from the interfering components.
-
Optimize Sample Preparation: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.
-
Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.
-
-
Data Presentation: Illustrative Examples
The following tables contain hypothetical data to illustrate the results of interference testing.
Table 1: Hypothetical Autofluorescence Data for this compound Assay: Fluorescence Intensity (Ex/Em = 485/520 nm)
| This compound (µM) | RFU (Assay with Target) | RFU (No-Target Control) |
|---|---|---|
| 0 | 15,000 | 500 |
| 1 | 18,500 | 4,000 |
| 5 | 26,000 | 11,500 |
| 10 | 38,000 | 23,500 |
| 20 | 55,000 | 40,500 |
Table 2: Hypothetical Spike-and-Recovery Data in an Immunoassay Matrix: Cell Lysate
| Sample ID | Endogenous IL-1β (pg/mL) | Spike (pg/mL) | Expected (pg/mL) | Observed (pg/mL) | % Recovery |
|---|---|---|---|---|---|
| Control | 50 | 100 | 150 | 145 | 96.7% |
| + 10 µM this compound | 50 | 100 | 150 | 95 | 63.3% |
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
-
Prepare Compound Dilutions: Create a serial dilution of this compound in the assay buffer, covering the concentration range used in your experiment.
-
Plate Preparation: Dispense the dilutions into the wells of a microplate (the same type used for the main assay). Include buffer-only wells as a blank.
-
Read Fluorescence: Place the plate in a plate reader and measure the fluorescence intensity at the excitation and emission wavelengths used in your primary assay.
-
Data Analysis: Subtract the average signal from the buffer-only wells from all other readings. Plot the resulting relative fluorescence units (RFU) against the concentration of this compound. A dose-dependent increase in RFU confirms autofluorescence.
Protocol 2: Linearity of Dilution in Immunoassays
-
Sample Selection: Choose a sample with a high endogenous concentration of the analyte of interest. If necessary, spike the sample matrix with a known high concentration of the analyte.
-
Prepare Dilutions: Create a series of dilutions (e.g., 1:2, 1:4, 1:8, 1:16) of the sample using the standard assay diluent.
-
Perform Assay: Run the immunoassay on the undiluted sample and all prepared dilutions according to the manufacturer's protocol.
-
Data Analysis: Calculate the concentration of the analyte in each dilution. Multiply the measured concentration by the corresponding dilution factor to get the corrected concentration.
-
Evaluation: For an assay free of interference, the corrected concentrations should be consistent across all dilutions. A deviation of more than 20% from the expected value may indicate the presence of an interfering substance.[12]
Protocol 3: Evaluating Matrix Effects in LC-MS/MS via Post-Column Infusion
-
System Setup:
-
Set up the LC system with the analytical column and mobile phase used for the assay.
-
Use a syringe pump to deliver a constant, low-flow-rate stream of the analyte standard solution.
-
Combine the flow from the LC column and the syringe pump using a T-junction just before the mass spectrometer's ion source.
-
-
Equilibration: Begin the infusion and allow the MS signal for the analyte to stabilize, creating a steady baseline.
-
Injection: While the infusion continues, inject a blank, extracted sample matrix (e.g., plasma extract without the analyte) onto the LC column.
-
Data Acquisition: Acquire MS data for the analyte's specific transition throughout the entire chromatographic run.
-
Analysis: Examine the chromatogram of the infused analyte. A consistent, flat baseline indicates no matrix effects. A significant drop in the baseline signal indicates regions of ion suppression, while a rise indicates ion enhancement.
Mandatory Visualizations
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. myadlm.org [myadlm.org]
- 9. benchchem.com [benchchem.com]
- 10. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. candor-bioscience.de [candor-bioscience.de]
- 12. myadlm.org [myadlm.org]
- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 14. Use of high-resolution mass spectrometry to investigate a metabolite interference during liquid chromatography/tandem mass spectrometric quantification of a small molecule in toxicokinetic study samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Ruvonoflast-Induced Cytotoxicity
Disclaimer: Ruvonoflast (NT-0796) is a clinical-stage investigational compound. As such, comprehensive public data on its cytotoxicity profile is limited. This technical support center provides generalized guidance for researchers encountering potential cytotoxicity during in vitro and in vivo experiments with NLRP3 inhibitors, based on established principles of drug-induced toxicity. The troubleshooting guides and FAQs are intended to be a starting point for investigation and not a definitive protocol for this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing decreased cell viability in our cultures treated with this compound. What are the potential mechanisms of cytotoxicity for an NLRP3 inhibitor?
A1: While specific data on this compound is not publicly available, potential mechanisms of cytotoxicity for small molecule inhibitors can include off-target effects, induction of apoptosis or necrosis, mitochondrial dysfunction, oxidative stress, or endoplasmic reticulum (ER) stress. For an NLRP3 inhibitor, it is also conceivable that potent and sustained inhibition of the inflammasome in certain cell types could interfere with normal cellular processes, leading to decreased viability.
Q2: How can we confirm that the observed cell death is due to this compound and not other experimental factors?
A2: To confirm this compound-induced cytotoxicity, it is crucial to include proper controls in your experiments. This includes a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same concentration used for the drug treatment. Additionally, performing dose-response and time-course experiments will help establish a clear relationship between the concentration and duration of this compound exposure and the extent of cell death.
Q3: What are the recommended initial steps to troubleshoot this compound-induced cytotoxicity?
A3: The first step is to determine the IC50 (half-maximal inhibitory concentration) for NLRP3 inhibition and the CC50 (half-maximal cytotoxic concentration) in your specific cell line. If the therapeutic window (the ratio of CC50 to IC50) is narrow, you may need to optimize the experimental conditions. Consider reducing the concentration of this compound to the lowest effective dose for NLRP3 inhibition. You can also try reducing the treatment duration.
Q4: Can combination with other agents help in reducing cytotoxicity?
A4: In some instances, co-treatment with antioxidants or agents that reduce cellular stress can mitigate drug-induced cytotoxicity. For example, antioxidants like N-acetylcysteine (NAC) can be used to counteract oxidative stress, and ER stress inhibitors like salubrinal could be tested if ER stress is identified as a mechanism. However, it is important to first identify the underlying cause of cytotoxicity before implementing combination strategies.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed in Primary Cell Cultures
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High drug concentration | Perform a dose-response experiment to determine the CC50. | Identification of a non-toxic working concentration. |
| Prolonged exposure | Conduct a time-course experiment to assess viability at different time points. | Determination of the optimal treatment duration. |
| Solvent toxicity | Test the vehicle control at various concentrations. | Confirmation that the solvent is not contributing to cell death. |
| Cell type sensitivity | Compare the cytotoxicity in your primary cells with a robust cell line. | Understanding if the observed toxicity is cell-type specific. |
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent cell passage number | Use cells within a defined passage number range for all experiments. | Increased reproducibility of results. |
| Variability in cell seeding density | Ensure consistent cell seeding density across all wells and experiments. | Reduced well-to-well and experiment-to-experiment variability. |
| Drug stability issues | Prepare fresh drug dilutions for each experiment from a frozen stock. | Consistent drug potency and reduced degradation artifacts. |
| Assay interference | Validate the cytotoxicity assay (e.g., MTT, LDH) for interference with this compound. | Accurate and reliable measurement of cell viability. |
Experimental Protocols
Protocol 1: Determination of CC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the CC50 value.
Protocol 2: Assessment of Apoptosis using Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Signaling Pathways and Workflows
Caption: Potential apoptotic pathway induced by off-target drug effects.
Caption: Experimental workflow for investigating cytotoxicity.
Validation & Comparative
Ruvonoflast vs [competitor compound] in [disease model]
An initial search for the compound "Ruvonoflast" did not yield any relevant results, suggesting a potential misspelling or that it may be a very new or less documented agent. To provide an accurate and meaningful comparison as requested, clarification on the correct name of the compound is necessary.
Once the correct compound name is identified, a comprehensive comparison guide can be developed, adhering to the specified requirements for data presentation, experimental protocols, and visualizations. This guide would be tailored to an audience of researchers, scientists, and drug development professionals, ensuring an objective and data-driven comparison with a relevant competitor in a specific disease model.
Future steps would involve:
-
Identifying the correct compound and its primary therapeutic indications.
-
Identifying a relevant competitor compound for the specified disease model.
-
Gathering quantitative experimental data for both compounds from preclinical or clinical studies.
-
Summarizing the data in comparative tables.
-
Detailing the experimental methodologies for key cited studies.
-
Generating Graphviz diagrams to illustrate relevant signaling pathways or experimental workflows.
Awaiting clarification on the compound name to proceed with generating the requested comparison guide.
Ruvonoflast Efficacy Validation: A Comparative Guide to Secondary Assays for NLRP3 Inflammasome Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ruvonoflast's performance with other selective NLRP3 inflammasome inhibitors, supported by experimental data. Detailed methodologies for key secondary assays are presented to facilitate the validation of this compound's efficacy.
Introduction
This compound (NT-0796) is a clinical-stage, central nervous system (CNS)-active prodrug that potently and selectively inhibits the NLRP3 inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. This compound is converted intracellularly by carboxylesterase-1 (CES1) to its active carboxylic acid metabolite, NDT-19795, which directly targets the NLRP3 protein. This guide outlines key secondary assays to validate the efficacy of this compound and compares its performance with other notable NLRP3 inhibitors.
Comparative Efficacy of NLRP3 Inflammasome Inhibitors
The following table summarizes the in vitro efficacy of this compound and selected alternative NLRP3 inhibitors, primarily focusing on the inhibition of IL-1β release, a key downstream effector of NLRP3 inflammasome activation.
| Compound | Assay System | IC50 (IL-1β Release) | Reference(s) |
| This compound (NT-0796) | Human Peripheral Blood Mononuclear Cells (PBMCs) | 0.32 nM | [1][2] |
| Human Whole Blood | 6.8 nM | [3][4] | |
| MCC950 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | 7.5 nM | [5] |
| Human Monocyte-Derived Macrophages (HMDMs) | 8.1 nM | [5] | |
| Human Whole Blood | 627 nM | [6][7][8] | |
| OLT1177 (Dapansutrile) | J774 Macrophages (murine) | 1 nM (for IL-1β and IL-18 release) | [9] |
| VTX2735 | Human Monocytes | 2 nM | [10] |
| Human Whole Blood | 75 nM | [3] | |
| ZYIL1 (Usnoflast) | Human Peripheral Blood Mononuclear Cells (hPBMCs) | 4.5 nM | [11] |
| THP-1 cells (human monocytic) | 11 nM | [11] |
Clinical and In Vivo Efficacy Highlights
| Compound | Key Finding | Indication/Model | Reference(s) |
| This compound (NT-0796) | Highly statistically significant and rapid reduction in C-reactive protein (CRP). | Obese subjects with cardiovascular risk | |
| VTX2735 | 85% mean reduction in the Key Symptom Score. | Familial Cold Autoinflammatory Syndrome (FCAS) patients | |
| ZYIL1 (Usnoflast) | >90% inhibition of IL-1β release. | Healthy subjects (ex vivo) | [12][13][14] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NLRP3 inflammasome activation pathway and a general workflow for evaluating NLRP3 inhibitors.
References
- 1. This compound (NT-0796) | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. NT-0796 | ALZFORUM [alzforum.org]
- 5. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 7. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ventyxbio.com [ventyxbio.com]
- 11. ZYIL1 (Usnoflast) | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 12. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Oral NLRP3 Inflammasome Inhibitor ZYIL1: First‐in‐Human Phase 1 Studies (Single Ascending Dose and Multiple Ascending Dose) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Oral NLRP3 Inflammasome Inhibitor ZYIL1: First-in-Human Phase 1 Studies (Single Ascending Dose and Multiple Ascending Dose). - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 14. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Oral NLRP3 Inflammasome Inhibitor ZYIL1: First-in-Human Phase 1 Studies (Single Ascending Dose and Multiple Ascending Dose) - PubMed [pubmed.ncbi.nlm.nih.gov]
Ruvonoflast: A Novel Neuroinflammatory Modulator Compared to the Standard of Care for Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ruvonoflast (NT-0796), an investigational, brain-penetrant NLRP3 inflammasome inhibitor, and the current standard of care for the treatment of Parkinson's disease. This document summarizes available clinical data, outlines experimental methodologies, and visualizes key pathways to offer an objective overview for the scientific community.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as tremors, rigidity, and bradykinesia. The current standard of care for Parkinson's disease primarily focuses on managing these motor symptoms, with levodopa-based therapies being the most effective treatment. However, these treatments do not halt the underlying progression of the disease.
Recent research has highlighted the role of neuroinflammation in the pathogenesis of Parkinson's disease. The NLRP3 (NACHT, LRR, and PYD domains-containing protein 3) inflammasome, a key component of the innate immune system, has been identified as a critical driver of this neuroinflammatory response. This compound is a novel, orally administered, brain-penetrant small molecule inhibitor of the NLRP3 inflammasome, representing a potential disease-modifying therapeutic approach for Parkinson's disease.
Mechanism of Action: this compound vs. Standard of Care
The fundamental difference between this compound and the standard of care for Parkinson's disease lies in their therapeutic targets.
Standard of Care: The mainstay of current treatment, carbidopa/levodopa, aims to replenish dopamine levels in the brain to alleviate motor symptoms. Other medications, such as dopamine agonists, COMT inhibitors, and MAO-B inhibitors, also work to modulate the dopaminergic system. These therapies are symptomatic and do not address the underlying neurodegenerative process.
This compound: In contrast, this compound targets the neuroinflammatory processes believed to contribute to the progression of Parkinson's disease. In the brain, misfolded alpha-synuclein aggregates, a hallmark of Parkinson's disease, can activate the NLRP3 inflammasome in microglial cells. This activation leads to the release of pro-inflammatory cytokines, such as IL-1β and IL-18, which contribute to a chronic inflammatory state and subsequent neuronal damage. This compound inhibits the NLRP3 inflammasome, thereby blocking the downstream inflammatory cascade.
Signaling Pathway of NLRP3 Inflammasome Activation and this compound Inhibition
Reproducibility of Ruvonoflast's Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reproducibility of a compound's effects is paramount. This guide provides a comparative overview of Ruvonoflast (NT-0796), a clinical-stage NLRP3 inflammasome inhibitor, and discusses the broader context of reproducibility for this class of drugs.
This compound is an orally active and brain-penetrant small molecule inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome, a key component of the innate immune system.[1] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. This compound is currently under investigation for neurodegenerative conditions and cardiometabolic diseases.[2][3] This guide will delve into the available data on this compound, compare it with other NLRP3 inhibitors, and provide detailed experimental protocols to aid in the design of reproducible studies.
Data Presentation: Quantitative Effects of NLRP3 Inflammasome Inhibitors
The following tables summarize the available quantitative data on the effects of this compound and the widely studied preclinical NLRP3 inhibitor, MCC950. It is important to note that direct cross-laboratory reproducibility data for this compound is not yet widely available in the public domain, a common scenario for drugs in active development. The data presented for this compound is primarily from studies conducted by the developing company, NodThera, and their collaborators.
Table 1: In Vitro Inhibition of IL-1β Release
| Compound | Cell Type | Stimulus | IC50 (nM) | Laboratory/Source |
| This compound (NT-0796) | Human PBMCs | LPS + ATP | 0.32 | MedChemExpress[1] |
| MCC950 | Murine Macrophages (J774a) | LPS + ATP | ~10-20 | Various preclinical studies[4] |
| MCC950 | Human Monocytes | LPS + ATP | ~5-15 | Various preclinical studies |
Table 2: In Vivo Effects on Inflammatory Biomarkers
| Compound | Animal Model | Biomarker | Effect | Source |
| This compound (NT-0796) | Diet-Induced Obesity Mice | sVCAM-1 | Reduction | NodThera[5][6] |
| This compound (NT-0796) | Diet-Induced Obesity Mice | PCSK9 | Reduction | NodThera[5] |
| This compound (NT-0796) | Parkinson's Disease Patients (Phase Ib/IIa) | CSF IL-1β, IL-6, CCL2, etc. | Reduction | NodThera[2] |
| MCC950 | Various inflammatory disease models | IL-1β | Significant Reduction (Meta-analysis) | Systematic Review of Animal Studies[7] |
| MCC950 | Various inflammatory disease models | IL-18 | Significant Reduction (Meta-analysis) | Systematic Review of Animal Studies[7] |
| MCC950 | Various inflammatory disease models | TNF-α | No Significant Effect (Meta-analysis) | Systematic Review of Animal Studies[7] |
Note on Reproducibility: The variability in IC50 values for MCC950 across different studies highlights the challenges in cross-laboratory reproducibility. This can be attributed to differences in cell lines, passage numbers, reagent sources, and specific assay conditions. For this compound, the lack of independent data underscores the need for further validation by the broader scientific community.
Experimental Protocols: Key Methodologies for Assessing NLRP3 Inflammasome Inhibition
To promote reproducibility, detailed and standardized experimental protocols are essential. Below are methodologies for key assays used to evaluate the efficacy of NLRP3 inflammasome inhibitors.
In Vitro IL-1β Release Assay (ELISA)
This protocol describes the measurement of IL-1β released from cultured immune cells, a primary readout for NLRP3 inflammasome activity.
a. Cell Culture and Priming:
-
Culture human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Prime the cells with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
b. Inhibitor Treatment and NLRP3 Activation:
-
Pre-incubate the primed cells with various concentrations of this compound or other inhibitors for 1 hour.
-
Activate the NLRP3 inflammasome by adding ATP (5 mM) for 30-60 minutes.
c. Sample Collection and ELISA:
-
Centrifuge the plate and collect the cell culture supernatant.
-
Quantify the concentration of mature IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.[8][9][10][11] It is crucial to use kits that specifically detect the mature form of IL-1β, as some kits may not differentiate between the precursor and active forms, leading to inaccurate results.[12]
Caspase-1 Activity Assay
This assay measures the activity of caspase-1, the enzyme directly activated by the NLRP3 inflammasome.
a. Cell Treatment:
-
Follow the same cell culture, priming, and inhibitor treatment protocol as described for the IL-1β release assay.
b. Caspase-1 Activity Measurement:
-
Use a commercially available caspase-1 activity assay kit that employs a specific substrate for caspase-1 (e.g., a luminogenic substrate like Z-WEHD-aminoluciferin).[13]
-
Lyse the cells and add the caspase-1 substrate according to the manufacturer's protocol.
-
Measure the resulting luminescence or fluorescence, which is proportional to the caspase-1 activity.
-
It is recommended to run parallel samples with a specific caspase-1 inhibitor to confirm the specificity of the signal.[14]
Mandatory Visualizations
Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nodthera.com [nodthera.com]
- 3. sofinnovapartners.com [sofinnovapartners.com]
- 4. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NLRP3 inhibitor NT‐0796 enhances and sustains GLP‐1R agonist‐mediated weight loss in a murine diet‐induced obesity model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. immunopathol.com [immunopathol.com]
- 8. rndsystems.com [rndsystems.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. ibl-international.com [ibl-international.com]
- 11. stemcell.com [stemcell.com]
- 12. ELISA kits based on monoclonal antibodies do not measure total IL-1 beta synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
Cross-Validation of Ruvonoflast: A Comparative Guide to a Novel NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity of Ruvonoflast (NT-0796), a clinical-stage inhibitor of the NLRP3 inflammasome, with other known inhibitors. This compound is a prodrug that is intracellularly converted to its active metabolite, NDT-19795, a potent inhibitor of IL-1β release. This document summarizes key experimental data, details the methodologies for cited experiments, and visualizes the relevant biological pathways and workflows.
Data Summary: Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound's active form (NDT-19795) and the well-characterized NLRP3 inhibitor, MCC950, in various cellular contexts. This data highlights the potency of NDT-19795 in human-derived cells.
Table 1: Inhibitory Activity of NDT-19795 (Active Metabolite of this compound)
| Cell Type | Assay Method | IC50 (nM) | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-1β Release Assay | 66 | [1] |
| Human Whole Blood | IL-1β Release Assay | 4700 | [1] |
Table 2: Inhibitory Activity of MCC950 (Comparative NLRP3 Inhibitor)
| Cell Line | Activation Stimulus | Assay Endpoint | IC50 (nM) | Reference |
| THP-1 (undifferentiated) | Nigericin | ASC Speck Formation | 3 | [2] |
| THP-1 (differentiated) | Nigericin | IL-1β Release | 4 | [2] |
| THP-1 (differentiated) | ATP | IL-1β Release | 60 | [2] |
| THP-1 derived macrophages | Nigericin | Cell Death | 200 | [3] |
Signaling Pathway and Mechanism of Action
This compound operates as a prodrug, designed to be efficiently converted into its active form, NDT-19795, within target cells. This conversion is catalyzed by the intracellular enzyme Carboxylesterase-1 (CES-1), which is highly expressed in human monocytes and macrophages.[3] The active metabolite, NDT-19795, then targets and inhibits the NLRP3 inflammasome, a key component of the innate immune system responsible for the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[4]
Caption: Intracellular activation and inhibitory action of this compound.
Experimental Protocols
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay in THP-1 Cells
This protocol outlines a general procedure for assessing the inhibitory activity of compounds on the NLRP3 inflammasome in the human monocytic THP-1 cell line.
1. Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in 96-well plates and treat with 50-100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.[5]
2. Inflammasome Priming:
-
After differentiation, replace the PMA-containing medium with fresh, serum-free medium.
-
Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[5]
3. Compound Treatment:
-
Following the priming step, treat the cells with various concentrations of the test inhibitor (e.g., NDT-19795 or MCC950) or vehicle control for 30-60 minutes.
4. Inflammasome Activation:
-
Induce NLRP3 inflammasome activation by adding a second stimulus, such as 5 mM ATP for 30-60 minutes or 10 µM nigericin for 1-2 hours.[5]
5. Measurement of IL-1β Release:
-
Collect the cell culture supernatants.
-
Quantify the concentration of secreted IL-1β using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
6. Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each concentration of the inhibitor compared to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Caption: Workflow for assessing NLRP3 inflammasome inhibition in vitro.
Cross-Validation in Different Cell Lines: Key Considerations
A critical aspect of characterizing this compound's activity is its reliance on the intracellular enzyme CES-1 for conversion to its active form, NDT-19795. This has important implications for cross-validation studies in different cell lines:
-
Human vs. Murine Cells: Human monocytes and macrophages express high levels of CES-1, making them suitable for evaluating the prodrug this compound directly. In contrast, mouse macrophages lack CES-1, rendering this compound inactive in these cells.[3] Therefore, for studies in murine cell lines such as RAW 264.7 or bone marrow-derived macrophages (BMDMs), the active metabolite NDT-19795 should be used to accurately assess NLRP3 inhibition.
-
Cell Line Specificity: The expression levels of CES-1 can vary between different human cell lines. It is crucial to confirm CES-1 expression in any new cell line being used to test this compound to ensure the observed activity is a true reflection of NLRP3 inhibition and not limited by the rate of prodrug conversion.
-
Comparative Analysis: When comparing this compound to other NLRP3 inhibitors, it is essential to consider their mechanisms of action and potential off-target effects. For a direct comparison of NLRP3 inhibitory potency, using the active metabolite NDT-19795 alongside other inhibitors in the same cell line and under identical experimental conditions is recommended.
Conclusion
This compound is a promising NLRP3 inflammasome inhibitor with a unique intracellular activation mechanism. Its active metabolite, NDT-19795, demonstrates potent inhibition of IL-1β release in human primary cells. For accurate cross-validation of its activity in different cell lines, researchers must consider the expression of Carboxylesterase-1 and, where appropriate, utilize the active metabolite for direct comparative studies against other NLRP3 inhibitors. The experimental protocols and comparative data presented in this guide provide a framework for the further investigation and characterization of this novel therapeutic candidate.
References
- 1. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Ruvonoflast and [known inhibitor]
A Comparative Analysis of Ruvonoflast and Dapansutrile as Potent NLRP3 Inflammasome Inhibitors
This guide provides a detailed comparative analysis of this compound (NT-0796) and Dapansutrile (OLT1177), two clinical-stage small molecule inhibitors targeting the NLRP3 inflammasome. The NLRP3 inflammasome is a key component of the innate immune system, and its aberrant activation is implicated in a wide range of inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of NLRP3 inhibition.
Introduction to this compound and Dapansutrile
This compound (NT-0796) is a potent, selective, and brain-penetrant prodrug of an NLRP3 inflammasome inhibitor developed by NodThera.[1][2] It is an isopropyl ester that is intracellularly converted to its active carboxylic acid form, NDT-19795.[1][3] This conversion is mediated by carboxylesterase-1 (CES-1), an enzyme present in human monocytes and macrophages, which allows for targeted delivery to key immune cells.[4] this compound is currently in clinical trials for conditions such as Parkinson's disease and for individuals at risk of atherosclerotic cardiovascular diseases.[2]
Dapansutrile (OLT1177) is another orally active and selective NLRP3 inflammasome inhibitor developed by Olatec Therapeutics. It has been shown to be safe in human clinical trials and has demonstrated efficacy in reducing inflammation in various preclinical models and clinical conditions, including gout flares and heart failure.[5][6][7] Dapansutrile acts by inhibiting the ATPase activity of NLRP3, which prevents the assembly of the inflammasome complex and the subsequent release of pro-inflammatory cytokines IL-1β and IL-18.[8][9]
Comparative Performance Data
The following tables summarize the key quantitative data for this compound and Dapansutrile, highlighting their potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency against NLRP3 Inflammasome
| Compound | Assay System | Stimulus | Measured Endpoint | IC50 | Citations |
| This compound | Human PBMCs | LPS + ATP | IL-1β Release | 0.32 nM | [1][3] |
| Human Whole Blood | LPS + ATP | IL-1β Release | 6.8 nM | [10] | |
| Dapansutrile | Human Macrophages | Not Specified | IL-1β Release | ~1 nM | [8] |
| Human Macrophages | Not Specified | IL-18 Release | ~1 nM | [9] |
Table 2: Selectivity and Pharmacokinetic Profile
| Parameter | This compound (NT-0796) | Dapansutrile (OLT1177) | Citations |
| Selectivity | No inhibition of IL-6 or TNFα from human PBMCs. | Does not affect NLRC4 or AIM2 inflammasomes. | [1][11][12] |
| CNS Penetration | Brain-penetrant (Blood-to-brain ratio of 0.79 in mice). | Not explicitly stated, but preclinical studies suggest effects in the CNS. | [7][10] |
| Oral Bioavailability | Orally active prodrug. | Good oral bioavailability in humans. | [3][11] |
| Half-life | Not specified in the provided results. | ~24 hours in humans, leading to accumulation with daily dosing. | [11] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the NLRP3 inflammasome signaling pathway and the points of inhibition for this compound and Dapansutrile. Upon activation by various stimuli, NLRP3 oligomerizes and recruits the ASC adaptor protein, which in turn recruits pro-caspase-1. This proximity induces the cleavage and activation of caspase-1, which then processes pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.
References
- 1. This compound (NT-0796) | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. drughunter.com [drughunter.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Dapansutrile, an oral selective NLRP3 inflammasome inhibitor, for treatment of gout flares: an open-label, dose-adaptive, proof-of-concept, phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1B, Randomized, Double-Blinded, Dose Escalation, Single-Center, Repeat Dose Safety and Pharmacodynamics Study of the Oral NLRP3 Inhibitor Dapansutrile in Subjects With NYHA II–III Systolic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OLT1177 (Dapansutrile), a Selective NLRP3 Inflammasome Inhibitor, Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dapansutrile - Wikipedia [en.wikipedia.org]
- 10. NT-0796 | ALZFORUM [alzforum.org]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. researchgate.net [researchgate.net]
Ruvonoflast specificity compared to other kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity of Ruvonoflast (formerly EMD-826331), an investigational inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), with other notable kinase inhibitors targeting the same pathway. A comprehensive understanding of a kinase inhibitor's specificity is paramount for predicting its therapeutic efficacy and potential off-target effects. This document summarizes publicly available quantitative data, details relevant experimental methodologies, and visualizes the pertinent signaling pathway to offer a thorough comparative overview.
Kinase Selectivity: A Quantitative Comparison
The precise kinase selectivity profile of a small molecule inhibitor is a critical determinant of its clinical utility. High selectivity for the intended target, such as IRAK4, is often associated with a more favorable safety profile, minimizing unintended biological consequences. The following table summarizes the available quantitative data for this compound and other selected IRAK4 inhibitors. It is important to note that direct head-to-head comparisons across large kinase panels under identical experimental conditions are not always publicly available. Therefore, the data presented here is compiled from various sources and should be interpreted with consideration of the different assay formats and conditions.
| Inhibitor | Primary Target | Other Notable Inhibited Kinases (>50% inhibition or low nM IC50/Ki) | Kinase Panel Size | Assay Type |
| This compound (EMD-826331) | IRAK4 | Data not publicly available in a comprehensive kinome scan format. | Not specified | Not specified |
| BMS-986126 | IRAK4 (IC50 = 5.3 nM) | Highly selective; in a panel of 338 kinases at 1 µM, only IRAK4 was inhibited by >50%.[1][2][3][4] | 338 | Not specified |
| CA-4948 (Emavusertib) | IRAK4 (IC50 <50 nM) | FLT3. Moderate to high selectivity in a panel of 329 kinases.[5][6][7][8] | 329 | Not specified |
| PF-06650833 (Zimlovisertib) | IRAK4 (IC50 = 2.4 nM in cell-based assay) | 12 kinases with IC50 < 1 µM. Nearly 7,000-fold more selective for IRAK4 than IRAK1.[9] | >200 | ActivX ATP occupancy assay |
| ND-2158 | IRAK4 (Ki = 1.3 nM) | Highly selective against a panel of 334 kinases.[10][11] | 334 | Radioisotope-based enzymatic assay[10] |
| ND-2110 | IRAK4 (Ki = 7.5 nM) | Highly selective against a panel of 334 kinases.[10][11] | 334 | Radioisotope-based enzymatic assay[10] |
IRAK4 Signaling Pathway
The Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the innate immune signaling pathways. It is activated downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family. Upon ligand binding to these receptors, the adaptor protein MyD88 recruits IRAK4, leading to its autophosphorylation and subsequent activation of downstream signaling cascades, including the NF-κB and MAPK pathways. These pathways ultimately drive the production of pro-inflammatory cytokines and chemokines.
Experimental Protocols for Kinase Inhibitor Profiling
The determination of a kinase inhibitor's selectivity is typically achieved through a variety of biochemical and cellular assays. These assays are designed to quantify the interaction of the inhibitor with a broad panel of kinases. Below are detailed methodologies for commonly employed experimental protocols.
Radiometric Kinase Assay (e.g., 33P-ATP Filter Binding Assay)
This method is considered a gold standard for measuring kinase activity and inhibition.
-
Principle: This assay directly measures the transfer of a radiolabeled phosphate group from [γ-33P]ATP to a specific substrate (peptide or protein) by the kinase. The amount of incorporated radioactivity is proportional to the kinase activity.
-
Protocol Outline:
-
Reaction Setup: A reaction mixture is prepared containing the kinase, a specific substrate, ATP (spiked with [γ-33P]ATP), and the test inhibitor at various concentrations in a suitable reaction buffer.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for the enzymatic reaction to proceed.
-
Reaction Termination: The reaction is stopped, typically by the addition of a strong acid (e.g., phosphoric acid).
-
Substrate Capture: The reaction mixture is spotted onto a filter membrane (e.g., phosphocellulose P81 paper) that binds the phosphorylated substrate.
-
Washing: The filter is washed to remove unincorporated [γ-33P]ATP.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter or a phosphorimager.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
-
LanthaScreen™ Eu Kinase Binding Assay (TR-FRET)
This is a high-throughput, fluorescence-based binding assay that measures the affinity of an inhibitor for a kinase.
-
Principle: This assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer). When the tracer is bound to the kinase, FRET occurs. A test compound that binds to the ATP-binding site of the kinase will displace the tracer, leading to a decrease in the FRET signal.[5][10]
-
Protocol Outline:
-
Reagent Preparation: Prepare solutions of the kinase (tagged, e.g., with His or GST), the Eu-labeled anti-tag antibody, the fluorescently labeled tracer, and the test inhibitor at various concentrations.
-
Assay Plate Setup: In a microplate, combine the test inhibitor, the kinase/antibody mixture, and the tracer.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reactions to reach equilibrium.[5]
-
Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the Eu donor and one for the Alexa Fluor™ 647 acceptor).
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The decrease in this ratio in the presence of the inhibitor is used to determine the percentage of inhibition and subsequently the IC50 value.
-
KINOMEscan™ (Competition Binding Assay)
This is a high-throughput platform used to quantitatively measure the binding of a test compound to a large panel of kinases.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase that binds to the immobilized ligand is measured.
-
Protocol Outline:
-
Assay Components: The assay involves DNA-tagged kinases, an immobilized ligand, and the test compound.
-
Competition: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. The test compound and the immobilized ligand compete for binding to the kinase.
-
Separation: The kinase that remains bound to the immobilized ligand is captured, while the unbound kinase is washed away.
-
Quantification: The amount of captured kinase is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).
-
Data Analysis: The results are typically reported as the percentage of the control (DMSO) signal remaining. A lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can also be determined from dose-response curves.
-
Summary and Conclusion
The specificity of a kinase inhibitor is a crucial factor that influences its therapeutic potential. While this compound is known to be an IRAK4 inhibitor, a comprehensive and publicly available quantitative kinase selectivity profile is not available at the time of this publication. This limits a direct and detailed comparison of its off-target profile with other IRAK4 inhibitors.
In contrast, several other IRAK4 inhibitors, such as BMS-986126, ND-2158, and ND-2110, have been reported to be highly selective for IRAK4 when screened against large kinase panels.[1][2][3][4][10][11] Others, like CA-4948 and PF-06650833, exhibit high potency for IRAK4 with some off-target activity on other kinases.[5][6][7][8][9]
The provided experimental protocols offer a standardized framework for assessing and comparing the selectivity of kinase inhibitors. For a definitive understanding of this compound's specificity, a comprehensive kinome-wide profiling using one of these established methodologies would be necessary. Such data would be invaluable for the research and drug development community to fully evaluate its therapeutic potential and to guide its clinical development.
References
- 1. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Comprehensive analysis of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivochem.com [invivochem.com]
- 6. A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleck.co.jp [selleck.co.jp]
- 8. KinomeMETA: meta-learning enhanced kinome-wide polypharmacology profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. oncotarget.com [oncotarget.com]
Ruvonoflast: A Head-to-Head Comparison with Gold Standard Treatments in Inflammatory Disease
A deep dive into the novel NLRP3 inhibitor, Ruvonoflast (NT-0796), and its potential to shift treatment paradigms in atherosclerotic cardiovascular disease and Parkinson's disease. This guide provides a comprehensive analysis of its mechanism, alongside comparative preclinical and clinical data against current gold-standard therapies.
This compound (NT-0796) is an investigational, orally available, and brain-penetrant small molecule inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome. Developed by NodThera, it represents a novel therapeutic approach targeting the underlying inflammatory processes implicated in a range of chronic diseases. This guide offers a head-to-head comparison of this compound with the current gold standard treatments for two of its primary indications: atherosclerotic cardiovascular disease and Parkinson's disease.
Mechanism of Action: Targeting the Hub of Inflammation
This compound is a prodrug that is intracellularly converted to its active form, which then selectively inhibits the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that acts as a key sensor of cellular stress and danger signals. Its activation leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, active forms.[1] By blocking this pathway, this compound aims to reduce the production of these potent inflammatory mediators, thereby dampening the inflammatory response that drives disease progression.
Head-to-Head Comparison: this compound in Atherosclerotic Cardiovascular Disease
The understanding that inflammation is a critical driver of atherosclerosis has led to the investigation of anti-inflammatory therapies to reduce cardiovascular risk. This compound is being evaluated in this context, with a focus on obese individuals at high risk for atherosclerotic cardiovascular disease.[2][3]
Gold Standard Treatment for Inflammation in Atherosclerosis
While statins remain the cornerstone of lipid-lowering therapy, there is growing evidence for the use of targeted anti-inflammatory agents in patients with residual inflammatory risk. The current gold standard and emerging comparators include:
-
Colchicine: An oral anti-inflammatory that inhibits microtubule polymerization and has been shown to interfere with the NLRP3 inflammasome.[4][5]
-
Canakinumab: A monoclonal antibody that selectively neutralizes IL-1β.[6][7]
Data Presentation: this compound vs. Gold Standard
The following tables summarize the available clinical trial data for this compound and the gold standard treatments. It is important to note that these are not from direct head-to-head trials but represent the findings from separate studies.
| Drug | Trial | Patient Population | Primary Endpoint/Key Finding | Change in hs-CRP | Other Notable Biomarker Changes |
| This compound (NT-0796) | Phase Ib/IIa | Obese patients at risk of cardiovascular disease | Highly statistically significant and rapid reduction in CRP vs. placebo | Significant reduction (over 75% of patients achieved a reduction of ≥2mg/L)[8] | Reductions in other pro-inflammatory and cardiometabolic biomarkers[8] |
| Colchicine (0.5mg/day) | COLCOT | Patients with a recent myocardial infarction | Reduced risk of ischemic cardiovascular events vs. placebo (HR 0.77)[5][9] | Not the primary endpoint, but known to reduce hs-CRP[5] | - |
| Colchicine (0.5mg/day) | LoDoCo2 | Patients with stable coronary artery disease | Reduced risk of cardiovascular events vs. placebo (HR 0.69)[10][11] | Not the primary endpoint, but known to reduce hs-CRP[5] | - |
| Canakinumab (150mg) | CANTOS | Patients with a history of myocardial infarction and elevated hs-CRP | Reduced rate of recurrent cardiovascular events vs. placebo (HR 0.85)[12][13] | Dose-dependent reduction[12] | No reduction in LDL cholesterol[12] |
Experimental Protocols
This compound Phase Ib/IIa Cardiovascular Risk Trial: This randomized, double-blind, placebo-controlled study enrolled obese participants with risk factors for atherosclerotic cardiovascular disease.[14] The primary endpoint was the change from baseline in high-sensitivity C-reactive protein (hs-CRP) levels at Day 28.[2] Secondary endpoints included other inflammatory and cardiovascular risk biomarkers.[2]
COLCOT Trial (Colchicine): A randomized, double-blind, placebo-controlled trial in patients who had a myocardial infarction within the previous 30 days.[5][9][15] Patients received 0.5 mg of colchicine daily or a placebo. The primary endpoint was a composite of cardiovascular death, resuscitated cardiac arrest, myocardial infarction, stroke, or urgent hospitalization for angina leading to coronary revascularization.[15][16]
CANTOS Trial (Canakinumab): A randomized, double-blind, placebo-controlled trial involving patients with a history of myocardial infarction and an hs-CRP level of 2 mg/L or higher.[7][12][17] Participants were assigned to receive canakinumab (50 mg, 150 mg, or 300 mg) or placebo, administered subcutaneously every 3 months.[7][12] The primary efficacy endpoint was nonfatal myocardial infarction, nonfatal stroke, or cardiovascular death.[12]
Head-to-Head Comparison: this compound in Parkinson's Disease
Neuroinflammation is increasingly recognized as a key contributor to the progressive loss of dopaminergic neurons in Parkinson's disease. This compound's ability to penetrate the central nervous system makes it a promising candidate to target this underlying pathology.[18]
Gold Standard Treatment for Parkinson's Disease
Currently, there are no approved disease-modifying therapies for Parkinson's disease. The gold standard of care focuses on symptomatic management:
-
Levodopa: The most effective medication for controlling the motor symptoms of Parkinson's, particularly bradykinesia and rigidity.[19] It is a precursor to dopamine and helps to replenish the brain's depleted supply.[19]
The comparison for Parkinson's disease will therefore focus on this compound's novel, potentially disease-modifying anti-inflammatory mechanism versus the established symptomatic relief provided by levodopa.
Data Presentation: this compound vs. Gold Standard
The following tables present data from clinical trials of this compound and key findings related to levodopa.
| Drug | Trial | Patient Population | Primary Endpoint/Key Finding | Change in CSF Inflammatory Biomarkers | Change in Neurodegenerative Markers |
| This compound (NT-0796) | Phase Ib/IIa | Patients with Parkinson's Disease | Reduction of inflammatory and disease-specific biomarkers in blood and CSF[20][21] | Mean reductions in IL-1β, IL-6, and CCL2 to levels similar to healthy controls[21][22] | Reductions in neurofilament light chain (NfL) and soluble TREM2 (sTREM2) observed[21] |
| Levodopa/Carbidopa | LEAP Study | Patients with early Parkinson's Disease | No significant difference in UPDRS score change from baseline to 80 weeks between early and delayed start groups, suggesting no disease-modifying effect.[23] | Not a primary endpoint of symptomatic treatment trials. | Not a primary endpoint of symptomatic treatment trials. |
Experimental Protocols
This compound Phase Ib/IIa Parkinson's Disease Trial: This open-label study evaluated the effects of NT-0796 on inflammatory and disease-specific biomarkers in the blood and cerebrospinal fluid (CSF) of Parkinson's disease patients.[21][24] Participants received 150 mg of NT-0796 every 12 hours for 28 days.[24] The study assessed safety, tolerability, pharmacokinetics, and changes in biomarkers.[24]
LEAP Study (Levodopa): A multicenter, double-blind, placebo-controlled, delayed-start trial in patients with early Parkinson's disease.[23][25] Patients were randomized to receive levodopa/carbidopa for 80 weeks (early-start) or placebo for 40 weeks followed by levodopa/carbidopa for 40 weeks (delayed-start).[23][25] The primary outcome was the change in the Unified Parkinson's Disease Rating Scale (UPDRS) score from baseline to 80 weeks.[23]
Conclusion
This compound presents a promising, targeted approach to treating diseases with a significant inflammatory component. In the context of atherosclerotic cardiovascular disease, its ability to potently reduce key inflammatory markers like hs-CRP positions it as a potential future therapy for residual inflammatory risk, a target also addressed by colchicine and canakinumab. For Parkinson's disease, this compound offers a novel, potentially disease-modifying strategy by targeting neuroinflammation, a stark contrast to the current standard of care which is limited to symptomatic relief.
The clinical data for this compound, though early-stage, is encouraging, demonstrating target engagement and favorable biomarker changes in both cardiovascular and neurological indications. Further larger-scale, long-term clinical trials will be necessary to fully elucidate its efficacy and safety profile and to establish its place in the therapeutic landscape relative to current gold standard treatments. The ongoing and planned Phase II studies for this compound in obesity and Parkinson's disease will be critical in this regard.
References
- 1. Discovery of Clinical Candidate NT-0796, a Brain-Penetrant and Highly Potent NLRP3 Inflammasome Inhibitor for Neuroinflammatory Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. NodThera doses first patients in trial of obesity drug NT-0796 [clinicaltrialsarena.com]
- 4. The effect of low-dose colchicine in patients with stable coronary artery disease: The LoDoCo2 trial rationale, design, and baseline characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thebottomline.org.uk [thebottomline.org.uk]
- 6. nodthera.com [nodthera.com]
- 7. CANTOS: A breakthrough that proves the inflammatory hypothesis of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroinflammation in Parkinson’s Disease – Putative Pathomechanisms and Targets for Disease-Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Colchicine Cardiovascular Outcomes Trial - American College of Cardiology [acc.org]
- 10. professional.heart.org [professional.heart.org]
- 11. Low Dose Colchicine for Secondary Prevention of Cardiovascular Disease 2 - American College of Cardiology [acc.org]
- 12. ahajournals.org [ahajournals.org]
- 13. ahajournals.org [ahajournals.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. professional.heart.org [professional.heart.org]
- 16. gpnotebook.com [gpnotebook.com]
- 17. Canakinumab Anti-Inflammatory Thrombosis Outcomes Study - American College of Cardiology [acc.org]
- 18. Measurement of C-reactive protein: two high sensitivity methods compared - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cardiologytrials.substack.com [cardiologytrials.substack.com]
- 20. Utility of chemokines CCL2, CXCL8, 10 and 13 and interleukin 6 in the pediatric cohort for the recognition of neuroinflammation and in the context of traditional cerebrospinal fluid neuroinflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. NodThera’s NLRP3 Inhibitor Reverses Neuroinflammation in Parkinson’s Disease Phase 1b/2a Trial [drug-dev.com]
- 22. neurologylive.com [neurologylive.com]
- 23. researchgate.net [researchgate.net]
- 24. Anti-Neuroinflammatory and Anti-Inflammatory Effects of the NLRP3 Inhibitor NT-0796 in Subjects with Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. repository.ubn.ru.nl [repository.ubn.ru.nl]
Validating On-Target Engagement of Ruvonoflast in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the on-target engagement of Ruvonoflast, a putative CHK1 inhibitor, in a cellular context. Given the limited publicly available information on this compound, this guide will focus on established techniques and data for well-characterized CHK1 inhibitors as surrogates. This will allow researchers to select the most appropriate experimental strategies to confirm that this compound directly interacts with its intended target, Checkpoint Kinase 1 (CHK1), and elicits the expected downstream biological effects.
Comparison of CHK1 Inhibitors
To provide a framework for evaluating this compound, this guide presents data on three well-studied CHK1 inhibitors: Prexasertib (LY2606368), GDC-0575 (CCT245737), and AZD7762. These compounds have been extensively characterized, and their on-target engagement has been validated using multiple methodologies.
| Inhibitor | In Vitro Kinase Assay (IC50) | Cellular Assay (EC50) | Key Cellular Readout |
| Prexasertib (LY2606368) | <1 nM (Ki of 0.9 nM)[1] | ~9 nM (G2/M Checkpoint Abrogation)[2] | Inhibition of CHK1 autophosphorylation (pS296)[1][3][4] |
| GDC-0575 (CCT245737) | 1.2 nM[5][6] | Not explicitly found | Abrogation of DNA damage-induced S and G2-M checkpoints[5] |
| AZD7762 | 5 nM[7][8][9][10] | 10 nM (G2 Checkpoint Abrogation)[7][8] | Inhibition of CHK1 autophosphorylation (pS296) and increased pS345[11] |
Signaling Pathway and Experimental Workflows
To visually represent the biological context and the experimental procedures, the following diagrams have been generated.
Experimental Protocols
I. In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified CHK1.
Materials:
-
Recombinant human CHK1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
CHK1-specific substrate (e.g., a synthetic peptide like CHKtide)
-
This compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white assay plates
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant CHK1 enzyme, and the substrate peptide.
-
Add serial dilutions of this compound or a vehicle control (e.g., DMSO) to the wells of the assay plate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
II. Western Blot for Phospho-CHK1 (pS296)
This cellular assay determines if this compound can inhibit the autophosphorylation of CHK1 at Serine 296, a key marker of its activation.
Materials:
-
Cancer cell line with detectable basal pCHK1 (e.g., HT-29)
-
Cell culture medium and supplements
-
This compound (serially diluted)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-pCHK1 (S296), anti-total CHK1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or a vehicle control for a specified duration (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pCHK1 (S296) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total CHK1 and a loading control to normalize the data.
III. Cellular Thermal Shift Assay (CETSA)
CETSA assesses the direct binding of this compound to CHK1 in intact cells by measuring changes in the thermal stability of the target protein.
Materials:
-
Cell line expressing CHK1
-
Cell culture medium and supplements
-
This compound
-
PBS
-
Thermal cycler
-
Lysis buffer (as for Western blot)
-
Equipment for Western blotting
Procedure:
-
Treat cultured cells with this compound or a vehicle control for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a cooling step.
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble CHK1 in each sample by Western blot.
-
Plot the amount of soluble CHK1 as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Chk1 phosphorylation as a pharmacodynamic biomarker of Chk1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of Ruvonoflast (NT-0796)
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount, extending beyond the laboratory bench to include proper disposal. This guide provides essential safety and logistical information for the proper disposal of Ruvonoflast (also known as NT-0796), an orally active, selective, and CNS-penetrant NLRP3 inflammasome inhibitor.
While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, general best practices for the disposal of research chemicals should be strictly followed. This compound is a complex organic molecule and should be treated as a potentially hazardous substance.[1] Adherence to institutional and local regulations for chemical waste management is mandatory.
Essential Disposal Procedures
The following step-by-step guidance outlines the recommended procedures for the safe disposal of this compound and associated materials.
Waste Identification and Segregation
Proper segregation of waste streams is the first critical step to ensure safe and compliant disposal.
-
Solid this compound Waste: This includes expired or unused pure compounds, residues from weighing, and any spills that have been absorbed with an inert material.
-
Liquid this compound Waste: This category includes solutions containing this compound, such as stock solutions, experimental dilutions, and quench solutions.
-
Contaminated Labware and Personal Protective Equipment (PPE): This encompasses items such as pipette tips, centrifuge tubes, vials, gloves, and lab coats that have come into direct contact with this compound.
Solid Waste Disposal
-
Collection: Collect all solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical properties of this compound.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound (NT-0796)," and the approximate quantity.
-
Storage: Store the sealed container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Liquid Waste Disposal
-
Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and shatter-resistant hazardous waste container. Do not mix with other incompatible waste streams.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound (NT-0796)," the solvent system (e.g., DMSO, ethanol), and the estimated concentration.
-
Storage: Store the sealed container in secondary containment in a designated waste accumulation area.
-
Disposal: Follow your institution's procedures for the disposal of chemical liquid waste, which will typically involve collection by your EHS department.
Contaminated Materials Disposal
-
Labware: Disposable labware (e.g., pipette tips, plastic vials) that has been in contact with this compound should be collected in a designated hazardous waste container lined with a heavy-duty plastic bag.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
PPE: Contaminated gloves, lab coats, and other PPE should be placed in a designated hazardous waste bag.
-
Decontamination: Non-disposable glassware and equipment should be decontaminated. A common procedure involves rinsing with a suitable solvent (one that dissolves this compound and is miscible with a cleaning solution) and then washing thoroughly with detergent and water. The initial solvent rinse should be collected as hazardous liquid waste.
Key Chemical Information for Disposal Consideration
While specific hazard data for this compound is limited, the following information, based on its identity as a complex organic molecule intended for biological research, should inform safe handling and disposal practices.
| Property | Information | Source |
| Chemical Name | This compound (NT-0796) | [1] |
| Synonyms | Propan-2-yl (2R)-2-{[(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)- carbamoyl]oxy}-3-(pyrimidin-2-yl)propanoate | 9 |
| Molecular Formula | C23H27N3O4 | 1 (from previous search) |
| Mechanism of Action | NLRP3 inflammasome inhibitor | [1] |
| Known Hazards | As a bioactive small molecule, it should be handled with care. Assume potential for biological activity and unknown toxicity. | General Precaution |
Experimental Protocols: A Note on Waste Minimization
In the context of experimental design, researchers should always consider the principles of "green chemistry" to minimize waste generation. This includes:
-
Accurate Calculations: Prepare solutions in quantities that are appropriate for the planned experiments to avoid excess.
-
Appropriate Scale: Whenever possible, conduct experiments on the smallest scale that will yield the required data.
-
Substitution: Consider less hazardous alternative materials if they do not compromise the experimental outcome.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper management and disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance. Always consult your institution's specific waste management guidelines and your EHS department for any questions or clarification.
References
Essential Safety and Handling Protocol for Ruvonoflast
This document provides crucial safety and logistical guidance for the handling and disposal of Ruvonoflast, a novel compound for research and development. Given the limited public data on this specific agent, the following procedures are based on established best practices for managing potent, powdered chemical substances of unknown toxicity. Researchers must supplement this guidance with a thorough review of the specific Safety Data Sheet (SDS) provided by the manufacturer.
Personal Protective Equipment (PPE)
Appropriate PPE is the cornerstone of laboratory safety when handling compounds like this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Respiratory Protection | Hand Protection | Eye Protection | Body Protection |
| Receiving & Unpacking | N95 or higher respirator | Double nitrile gloves | Safety glasses with side shields | Lab coat |
| Weighing & Aliquoting | Certified chemical fume hood or Class II Biological Safety Cabinet; N100 or PAPR if outside containment | Double nitrile gloves | Chemical splash goggles | Full-coverage lab coat or disposable gown |
| Solubilization | Certified chemical fume hood | Double nitrile gloves | Chemical splash goggles | Full-coverage lab coat |
| In Vitro Experiments | Standard laboratory ventilation | Nitrile gloves | Safety glasses | Lab coat |
| In Vivo Experiments | N95 respirator and face shield | Double nitrile gloves | Safety glasses with side shields | Disposable gown, shoe covers |
| Waste Disposal | N95 or higher respirator | Heavy-duty nitrile or butyl rubber gloves | Chemical splash goggles | Full-coverage lab coat or disposable gown |
Experimental Protocol: Safe Handling of Powdered this compound
This protocol outlines the essential steps for safely handling this compound from receipt to disposal.
1. Receiving and Inspection:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Don appropriate PPE (N95 respirator, double nitrile gloves, safety glasses, and lab coat) before opening the secondary container.
-
Verify that the primary container is sealed and labeled correctly.
2. Weighing and Reconstitution:
-
All weighing and reconstitution of powdered this compound must be performed in a certified chemical fume hood or a Class II Biological Safety Cabinet to minimize inhalation exposure.
-
Use dedicated spatulas and weighing boats.
-
To reconstitute, slowly add the solvent down the side of the vial to avoid aerosolizing the powder.
-
Cap the vial securely and mix by gentle inversion or vortexing.
3. In Vitro and In Vivo Handling:
-
When performing experiments, always wear the appropriate PPE as specified in the table above.
-
Handle all solutions containing this compound with care to avoid splashes and spills.
-
For in vivo studies, ensure that animal handling and dosing procedures are designed to minimize the risk of exposure to both personnel and other animals.[1]
4. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
For powdered spills, gently cover with a damp paper towel to avoid creating dust.
-
Clean the area with an appropriate deactivating solution or soap and water.
-
Collect all cleanup materials in a sealed container for hazardous waste disposal.
5. Disposal Plan:
-
All solid and liquid waste contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid waste (e.g., gloves, vials, pipette tips) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid waste should be collected in a sealed, shatter-resistant container, also clearly labeled as hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
Workflow for Safe Handling of this compound
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
